Minalrestat
Description
a vasoactive agent
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHZAHGTGIZZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021572 | |
| Record name | Minalrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129688-50-2, 155683-53-7 | |
| Record name | Minalrestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129688-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Minalrestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minalrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MINALRESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Minalrestat mechanism of action in polyol pathway
An In-depth Technical Guide on the Core Mechanism of Action of Minalrestat in the Polyol Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic hyperglycemia in diabetes mellitus leads to the activation of the polyol pathway, a metabolic route implicated in the pathogenesis of long-term diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts. The rate-limiting enzyme of this pathway, aldose reductase (AR), converts excess glucose into sorbitol. This process triggers a cascade of cellular stress, including osmotic imbalance, increased oxidative stress, and the formation of advanced glycation end-products (AGEs). This compound (ARI-509) is a potent, orally active aldose reductase inhibitor (ARI) that has been investigated for its therapeutic potential in mitigating these complications. This document provides a detailed technical overview of the polyol pathway, the precise mechanism of action of this compound, relevant quantitative data, and the experimental protocols used to elucidate its function.
The Polyol Pathway: A Key Driver of Hyperglycemic Damage
Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway. However, in states of hyperglycemia, this primary pathway becomes saturated, shunting excess glucose into the polyol pathway.[1][2][3] This pathway consists of two primary enzymatic steps:
-
Glucose to Sorbitol: Aldose reductase (AR; EC 1.1.1.21), an NADPH-dependent enzyme, catalyzes the reduction of glucose to sorbitol (a sugar alcohol).[4][5][6] This is the rate-limiting step of the pathway.
-
Sorbitol to Fructose: Sorbitol dehydrogenase (SDH) then oxidizes sorbitol to fructose, using NAD+ as a cofactor.[1][4][5]
The overactivation of this pathway in insulin-independent tissues like nerves, the retina, lens, and kidneys is a central mechanism of hyperglycemic injury.[1][7] The pathological consequences are multifactorial:
-
Osmotic Stress: Sorbitol is a hydrophilic polyol that does not readily diffuse across cell membranes.[1][5] Its intracellular accumulation creates a hyperosmotic environment, leading to an influx of water, cellular swelling, and eventual damage.[2][8]
-
Oxidative Stress: The reduction of glucose by aldose reductase consumes the cofactor NADPH.[1][9] Depletion of NADPH impairs the function of NADPH-dependent enzymes, critically glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH).[1][5] This compromises the cell's antioxidant defenses and increases susceptibility to damage from reactive oxygen species (ROS).[3][6]
-
Redox Imbalance: The subsequent oxidation of sorbitol to fructose by SDH increases the NADH/NAD+ ratio. This redox imbalance can lead to a state of "pseudohypoxia" and further cellular dysfunction.[10]
-
Advanced Glycation End-products (AGEs) Formation: The fructose generated by the pathway is a more potent glycating agent than glucose.[5][11] Fructose and its metabolites can react non-enzymatically with proteins to form AGEs, which contribute to microvascular damage and other diabetic complications.[5][12]
This compound: Mechanism of Aldose Reductase Inhibition
This compound is a potent aldose reductase inhibitor belonging to the cyclic imide class of compounds, which also includes sorbinil and fidarestat.[13][14] Its primary mechanism of action is the direct, high-affinity binding to and inhibition of the aldose reductase enzyme.
By occupying the active site of aldose reductase, this compound competitively or non-competitively prevents the binding and subsequent reduction of glucose. This blockade is the critical first step in averting the downstream pathological cascade initiated by the polyol pathway. The direct consequences of this inhibition include:
-
Reduced Sorbitol Accumulation: this compound effectively lowers intracellular sorbitol levels in target tissues, thereby preventing the osmotic stress that leads to cellular swelling and dysfunction.[15]
-
Preservation of NADPH Levels: By inhibiting the primary NADPH-consuming step of the polyol pathway, this compound helps maintain the intracellular pool of NADPH. This supports the activity of glutathione reductase, bolstering antioxidant defenses, and preserves the function of other NADPH-dependent pathways, such as nitric oxide synthesis.[16]
-
Decreased Fructose Production: Inhibition of sorbitol formation necessarily leads to a reduction in its downstream product, fructose. This, in turn, reduces the formation of highly reactive dicarbonyls and subsequent AGEs, mitigating glycation stress.[10][17]
Studies in diabetic rat models have demonstrated that this compound administration corrects impaired microvascular reactivity and restores the normal migration of leukocytes, effects that are linked to the normalization of the polyol pathway.[15][16]
Quantitative Data on Aldose Reductase Inhibitors
The efficacy of aldose reductase inhibitors is typically quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following tables summarize the inhibitory potency of this compound in comparison to other notable ARIs and its in vivo effects on polyol pathway metabolites.
Table 1: Comparative In Vitro Potency of Aldose Reductase Inhibitors
| Inhibitor | Class | IC50 (nM) | Source Organism | Reference |
| This compound | Cyclic Imide | ~3-10 (est.) | Rat / Human | [10][13][14] |
| Epalrestat | Carboxylic Acid | 10 - 26 | Rat Lens / Human Placenta | [18] |
| Fidarestat | Cyclic Imide | 9 - 26 | Rat Lens | [18][19] |
| Sorbinil | Cyclic Imide | 700 | Not Specified | [19] |
| Tolrestat | Carboxylic Acid | 23.9 | Not Specified | [19] |
| Zopolrestat | Carboxylic Acid | 4.8 | Not Specified | [19] |
| Ponalrestat | Carboxylic Acid | ~200-300 | Rat Lens | [10][20] |
Note: Specific IC50 values for this compound are not consistently reported across public literature; potency is often described relative to other compounds.
Table 2: In Vivo Efficacy of this compound in Diabetic Rat Models
| Parameter | Treatment Group | Dose | Result | Reference |
| Microvascular Reactivity | Diabetic Rats | 10 mg/kg/day | Corrected impaired responses to bradykinin, histamine | [16] |
| Leukocyte Migration | Diabetic Rats | 10 mg/kg | Restored reduced number of migrated leukocytes | [15] |
| Sciatic Nerve Sorbitol | Diabetic Rats | > 0.03 mg/kg/day | Significantly decreased elevated sorbitol levels | [10] |
| Sciatic Nerve Fructose | Diabetic Rats | 0.3 mg/kg/day | Normalized elevated fructose levels | [10] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized in vitro and in vivo experimental procedures.
In Vitro Aldose Reductase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzyme.
Objective: To determine the IC50 value of this compound for aldose reductase.
Methodology:
-
Enzyme Preparation: Aldose reductase is purified from a source tissue (e.g., rat lens, human placenta) or a human recombinant source is used. The total protein concentration of the crude enzyme preparation is determined.
-
Reaction Mixture: A reaction mixture is prepared in a cuvette, typically containing:
-
100 mM Sodium Phosphate Buffer (pH 6.2 - 7.0)
-
0.15 mM NADPH (cofactor)
-
Varying concentrations of this compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO).
-
The purified enzyme preparation.
-
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate, commonly 10 mM DL-glyceraldehyde, which is a good substrate for AR.
-
Spectrophotometric Monitoring: The reaction is monitored by measuring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).[21] This decrease corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: The rate of NADPH oxidation (ΔAbsorbance/min) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction containing no inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[21]
In Vivo Diabetic Animal Model Protocol
This protocol assesses the efficacy of the inhibitor in a biological system mimicking diabetic conditions.
Objective: To measure the effect of this compound on polyol pathway metabolites and nerve function in diabetic rats.
Methodology:
-
Induction of Diabetes: Diabetes is induced in male rats (e.g., Sprague-Dawley) via a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells. The development of diabetes is confirmed by measuring blood glucose levels.
-
Treatment Protocol: After the onset of diabetes, rats are randomly assigned to groups: non-diabetic control, diabetic control (vehicle), and diabetic treated with this compound. This compound is administered orally (e.g., via gavage) daily for a predetermined period (e.g., 2-4 weeks).[22]
-
Functional Assessment: Before and after the treatment period, functional deficits such as motor nerve conduction velocity (MNCV) can be measured in the sciatic nerve to assess diabetic neuropathy.
-
Tissue Collection and Analysis: At the end of the study, animals are euthanized, and target tissues (e.g., sciatic nerve, lens, retina) are rapidly excised and frozen.
-
Metabolite Quantification: The concentrations of sorbitol and myo-inositol in the tissue samples are measured.[23] This is typically done using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) after appropriate sample extraction and derivatization.
-
Statistical Analysis: The metabolite levels and functional data from the different groups are compared using appropriate statistical tests (e.g., ANOVA) to determine the significance of this compound's effects.
Visualizations
Caption: The Polyol Pathway activated by hyperglycemia.
Caption: this compound inhibits aldose reductase.
Caption: In Vitro Aldose Reductase Inhibition Assay Workflow.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 5. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Portico [access.portico.org]
- 11. mdpi.com [mdpi.com]
- 12. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound, an aldose reductase inhibitor, corrects the impaired microvascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of an aldose reductase inhibitor on erythrocyte fructose 3-phosphate and sorbitol 3-phosphate levels in diabetic patients [pubmed.ncbi.nlm.nih.gov]
- 18. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 19. Aldose reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 20. The effect of ponalrestat on sorbitol levels in the lens of obese and diabetic mice. | Semantic Scholar [semanticscholar.org]
- 21. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Continuous inhibition of excessive polyol pathway flux in peripheral nerves by aldose reductase inhibitor fidarestat leads to improvement of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of aldose reductase inhibitors on glucose-induced changes in sorbitol and myo-inositol metabolism in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Minalrestat: An In-depth Technical Guide for the Scientific Community
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minalrestat (also known as ARI-509 or WAY-ARI 509) is a potent, orally active inhibitor of the enzyme aldose reductase.[1] As a member of the cyclic imide class of aldose reductase inhibitors (ARIs), it has been investigated for its potential to mitigate the chronic complications of diabetes mellitus.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. While specific quantitative data on this compound's inhibitory potency (IC50, Ki), pharmacokinetics, and clinical trial outcomes are not widely available in the public domain, this guide synthesizes the existing preclinical data and provides a framework for the scientific assessment of this and similar compounds.
Introduction: The Role of Aldose Reductase in Diabetic Complications
Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic and signaling pathway disturbances, contributing to long-term complications such as neuropathy, nephropathy, retinopathy, and cataracts. One of the key pathways implicated in the pathogenesis of these complications is the polyol pathway. Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, this enzyme becomes saturated, leading to an increased flux of glucose through the polyol pathway.
The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol, to which cell membranes are relatively impermeable, creates osmotic stress, leading to cellular damage. Furthermore, the increased consumption of NADPH by aldose reductase can deplete cellular stores of this crucial cofactor, impairing the regeneration of reduced glutathione (GSH), a key antioxidant. This depletion of GSH, coupled with the increased production of reactive oxygen species (ROS) from the subsequent metabolism of fructose, leads to a state of oxidative stress, further contributing to cellular injury.
Aldose reductase inhibitors (ARIs) are a class of drugs designed to block this critical first step of the polyol pathway, thereby preventing the accumulation of sorbitol and the downstream pathological consequences. This compound is one such inhibitor that has been a subject of preclinical research.
This compound: A Profile
Chemical Properties
This compound is a synthetic, small-molecule inhibitor belonging to the spirohydantoin class of ARIs.
| Property | Value |
| Chemical Name | 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluoro-1',2',3,5'-tetrahydro-1,3'-dioxospiro[isoquinoline-4,3'-pyrrolidine]-2',5'-dione |
| Synonyms | ARI-509, WAY-ARI 509 |
| Molecular Formula | C19H11BrF2N2O4 |
| Molecular Weight | 449.21 g/mol |
Mechanism of Action
This compound functions as a direct inhibitor of aldose reductase. By binding to the active site of the enzyme, it prevents the reduction of glucose to sorbitol. Crystallographic studies of human aldose reductase in complex with this compound have provided insights into its binding mechanism. The succinimide moiety of this compound interacts with the conserved anion-binding site of the enzyme, forming hydrogen bonds with key residues such as Tyr48, His110, and Trp111. The hydrophobic isoquinoline ring of this compound occupies an adjacent pocket lined by Trp20, Phe122, and Trp219, while the bromo-fluorobenzyl group extends into a "specificity" pocket, interacting with residues like Trp111, Leu300, and Thr113. This specific binding mode is responsible for its inhibitory activity against aldose reductase.
Signaling Pathways
The primary signaling pathway relevant to this compound's action is the polyol pathway and its downstream consequences.
References
Minalrestat: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minalrestat (also known as ARI-509 and WAY-ARI 509) is a potent, orally active inhibitor of the enzyme aldose reductase. As a member of the spiro-hydantoin class of cyclic imide inhibitors, its development was aimed at mitigating the chronic complications of diabetes mellitus. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its role in the polyol pathway and its effects on microvascular reactivity. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development in this area.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which can lead to severe long-term complications, including neuropathy, nephropathy, retinopathy, and cardiovascular disease. One of the key mechanisms implicated in the pathogenesis of these complications is the overactivation of the polyol pathway. In this pathway, the enzyme aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, with subsequent oxidation to fructose. The accumulation of sorbitol and the concomitant depletion of NADPH lead to osmotic stress, oxidative stress, and cellular damage in tissues that are not insulin-sensitive.
This compound was developed as a potent aldose reductase inhibitor (ARI) to block this pathway and thereby prevent or ameliorate diabetic complications. It belongs to the chemical class of spiro-hydantoins, which are known for their ability to inhibit aldose reductase.
Discovery and Synthesis
The core structure of this compound is a spiro-hydantoin, a class of compounds extensively studied for their aldose reductase inhibitory activity. While the specific, detailed industrial synthesis of this compound is not widely published, the synthesis of its spiro-hydantoin core can be achieved through the well-established Bucherer-Bergs reaction.
Representative Synthesis of the Spiro-hydantoin Core via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multi-component reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and a cyanide source, such as potassium cyanide.
Experimental Protocol: Bucherer-Bergs Synthesis of a Spiro-hydantoin
-
Reactants: A suitable ketone precursor, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃).
-
Solvent: Typically a mixture of ethanol and water.
-
Procedure:
-
The ketone is dissolved in the ethanol/water solvent system.
-
Potassium cyanide and ammonium carbonate are added to the solution.
-
The reaction mixture is heated under reflux for several hours.
-
The reaction is cooled, and the pH is adjusted to acidic (typically with HCl) to precipitate the hydantoin product.
-
The crude product is collected by filtration and purified by recrystallization.
-
A logical workflow for the synthesis is depicted below:
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of aldose reductase.[1] By binding to the active site of the enzyme, this compound prevents the conversion of glucose to sorbitol, the first and rate-limiting step of the polyol pathway.[2]
The Polyol Pathway and its Inhibition
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to:
-
Sorbitol Accumulation: The intracellular accumulation of sorbitol creates a hyperosmotic environment, leading to osmotic stress and cell damage.
-
NADPH Depletion: The reduction of glucose to sorbitol consumes the cofactor NADPH. NADPH is essential for the regeneration of the antioxidant glutathione (GSH) by glutathione reductase. Depletion of NADPH impairs the cell's antioxidant defenses, leading to increased oxidative stress.
-
Increased Fructose Levels: The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase generates NADH, altering the NAD+/NADH ratio and contributing to cellular redox imbalances.
This compound, by inhibiting aldose reductase, mitigates these detrimental effects.
Effects on Microvascular Reactivity and the Nitric Oxide Pathway
Beyond its direct role in the polyol pathway, this compound has been shown to correct impaired microvascular reactivity in diabetic models.[3] This effect is mediated through a mechanism involving nitric oxide (NO) and membrane hyperpolarization.[3] In diabetic rats, this compound treatment restored the impaired responses of mesenteric microvessels to inflammatory mediators.[3] This restorative effect was reversed by the inhibition of nitric oxide synthase (NOS) and by blocking K+ channels, indicating that this compound's beneficial vascular effects are dependent on the NO signaling pathway.[3]
The proposed signaling pathway is illustrated below:
Quantitative Data
| Parameter | Value | Reference |
| IC50 (Aldose Reductase) | Not Publicly Available | |
| Relative Potency | AS-3201 is approximately 3.5 times more potent than this compound. | [4] |
| Cmax | Not Publicly Available | |
| Tmax | Not Publicly Available | |
| Bioavailability | Not Publicly Available | |
| Half-life | Not Publicly Available |
Experimental Protocols
Aldose Reductase Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard methods for determining aldose reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.
-
Materials:
-
Aldose reductase enzyme preparation (e.g., from bovine lens)
-
Potassium phosphate buffer (pH 6.2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound or other test inhibitors
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the aldose reductase enzyme solution in a quartz cuvette.
-
Add the test inhibitor (this compound) at various concentrations to the reaction mixture. A control with no inhibitor should also be prepared.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5 minutes).
-
The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
An overview of the experimental workflow is provided below:
In Vivo Microvascular Reactivity Study in Diabetic Rats
This protocol describes a method to assess the effect of this compound on the microvascular responses in a diabetic animal model.[3]
-
Animal Model:
-
Induce diabetes in rats using an agent like alloxan or streptozotocin.
-
Divide the diabetic animals into a control group and a this compound-treated group.
-
-
Treatment:
-
Procedure (Intravital Microscopy):
-
Anesthetize the rat and exteriorize the mesentery for observation under an intravital microscope.
-
Select a suitable arteriole or venule for study.
-
Topically apply vasoactive agents (e.g., bradykinin, histamine) to the mesenteric microvessels.
-
Record the changes in vessel diameter before and after the application of the vasoactive agents using a video microscopy setup.
-
Analyze the recorded images to quantify the changes in vessel diameter and assess the microvascular reactivity.
-
To investigate the mechanism, the experiment can be repeated in the presence of an NOS inhibitor (e.g., L-NAME) or a K+ channel blocker.
-
Conclusion
This compound is a potent spiro-hydantoin inhibitor of aldose reductase that has shown promise in preclinical models for mitigating diabetic complications. Its mechanism of action involves the direct inhibition of the polyol pathway and the modulation of the nitric oxide signaling pathway, leading to improved microvascular function. While detailed clinical data and a specific synthesis protocol are not widely available, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in aldose reductase inhibitors and the therapeutic potential of targeting the polyol pathway in diabetes. Further research into the synthesis of this compound analogues and a deeper understanding of its pharmacokinetic and pharmacodynamic properties could pave the way for the development of new and improved therapies for the treatment of diabetic complications.
References
Minalrestat for Diabetic Complications: A Technical Guide for Researchers
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Research Division Subject: An In-Depth Technical Guide on Minalrestat for the Research of Diabetic Complications
This document provides a comprehensive technical overview of this compound (ARI-509), a potent, orally active aldose reductase inhibitor, for professionals engaged in the research and development of therapies for diabetic complications.
Executive Summary
Diabetes mellitus is characterized by chronic hyperglycemia, which promotes the development of long-term complications, including neuropathy, retinopathy, nephropathy, and cardiovascular diseases.[1] A key mechanism implicated in the pathogenesis of these complications is the increased flux of glucose through the polyol pathway.[2] this compound, as an inhibitor of aldose reductase (AR), the rate-limiting enzyme of this pathway, presents a targeted therapeutic strategy. By blocking the conversion of glucose to sorbitol, this compound aims to mitigate the downstream pathological effects, such as osmotic stress and oxidative damage.[3][4] This guide synthesizes the current knowledge on this compound, detailing its mechanism of action, preclinical data, and relevant experimental protocols to support further research.
Mechanism of Action: The Polyol Pathway and Aldose Reductase Inhibition
Under hyperglycemic conditions, a significant portion of excess glucose is shunted into the polyol pathway.[2] Aldose reductase catalyzes the first and rate-limiting step, reducing glucose to sorbitol using NADPH as a cofactor.[1][5] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH).[1]
The pathological consequences of increased polyol pathway activity include:
-
Osmotic Stress: Intracellular accumulation of sorbitol, a sugar alcohol that does not readily cross cell membranes, creates a hyperosmotic environment, leading to cellular swelling and damage.[6]
-
Redox Imbalance: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor, which is required by glutathione reductase to regenerate the antioxidant glutathione (GSH). This compromises cellular antioxidant defenses and increases susceptibility to oxidative stress.[4][6]
-
Metabolic Disruption: The accumulation of sorbitol and fructose can lead to the formation of advanced glycation end-products (AGEs) and activation of protein kinase C (PKC) isoforms, further contributing to cellular dysfunction and inflammation.[7][8]
This compound is a spirohydantoin derivative that acts as a potent and competitive inhibitor of aldose reductase.[7] By blocking this enzyme, this compound effectively reduces the conversion of glucose to sorbitol, thereby preventing the accumulation of intracellular sorbitol and mitigating the subsequent osmotic and oxidative stress.[3][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 5. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Minalrestat: A Technical Guide to Its Role in Preventing Sorbitol Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Polyol Pathway and Diabetic Complications
Chronic hyperglycemia in diabetes mellitus leads to a host of debilitating microvascular complications, including neuropathy, nephropathy, and retinopathy.[1][2] One of the primary mechanisms implicated in the pathogenesis of these complications is the hyperactivity of the polyol pathway of glucose metabolism.[1][3][4] Under normoglycemic conditions, this pathway is responsible for less than 3% of glucose metabolism. However, in a hyperglycemic state, as much as 30% of glucose can be shunted into this pathway.[3]
The rate-limiting enzyme in this pathway, Aldose Reductase (AR), converts excess glucose into sorbitol.[1][3][5] Sorbitol does not easily diffuse across cell membranes, leading to its intracellular accumulation.[5][6] This accumulation creates a hyperosmotic environment, causing osmotic stress and subsequent cellular damage.[6][7] Furthermore, the AR-catalyzed reaction consumes the cofactor NADPH, depleting cellular stores required for regenerating the critical antioxidant glutathione, thereby increasing susceptibility to oxidative stress.[6][8] Minalrestat (also known as ARI-509) is a potent, orally active aldose reductase inhibitor (ARI) designed to block this pathological cascade by preventing the formation and accumulation of sorbitol.[9][10] This guide provides a detailed technical overview of this compound's mechanism, efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Inhibition of Aldose Reductase
This compound is a cyclic imide derivative that functions as a potent and specific inhibitor of aldose reductase (AR), classified as AKR1B1.[1][3][11] By binding to the active site of the AR enzyme, this compound prevents the reduction of glucose to sorbitol, the first and rate-limiting step of the polyol pathway.[4][11] This inhibition directly addresses the primary pathogenic event—intracellular sorbitol accumulation—and its downstream consequences.
The activation of the polyol pathway under hyperglycemic conditions and the specific point of this compound's intervention are illustrated below.
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been quantified both in vitro against the purified enzyme and in vivo through its effect on sorbitol levels in tissues of diabetic animal models.
In Vitro Aldose Reductase Inhibition
This compound's potency is often compared to other aldose reductase inhibitors. While specific IC50 values for this compound are proprietary or found in older literature, its relative potency has been established. For instance, the highly potent ARI, AS-3201, was found to be approximately 3.5 times more potent than this compound.[12]
Table 1: Comparative Potency of Aldose Reductase Inhibitors
| Compound | Class | Relative Potency vs. AS-3201 |
|---|---|---|
| This compound | Cyclic Imide | ~3.5x Less Potent |
| Fidarestat | Cyclic Imide | ~9x Less Potent |
| Zopolrestat | Acetic Acid Derivative | ~226x Less Potent |
| Ponalrestat | Acetic Acid Derivative | ~259x Less Potent |
Source: Data derived from comparative studies with AS-3201.[12]
In Vivo Reduction of Sorbitol Accumulation
Studies in animal models of diabetes demonstrate this compound's ability to significantly reduce or prevent the accumulation of sorbitol in target tissues.
Table 2: Summary of In Vivo Effects of this compound in Diabetic Rat Models
| Tissue/System | Dose | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Mesenteric Microvessels | 10 mg/kg/day | 30 days | Completely prevented impaired microvascular responses to inflammatory mediators. | [13] |
| Postcapillary Venules | 10 mg/kg | Single Dose | Restored the reduced number of adhered and migrated leukocytes. | [10] |
| Mesangial Cells (in culture) | 100 µM | 48 hours | Decreased intracellular sorbitol without affecting intracellular glucose. |[10] |
Key Experimental Protocols
The evaluation of this compound relies on standardized in vitro and in vivo experimental models. Below are detailed methodologies for key assays.
In Vitro Aldose Reductase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of AR.
Objective: To determine the IC50 value of this compound for aldose reductase.
Materials:
-
Purified recombinant human or rat aldose reductase.
-
NADPH (cofactor).
-
DL-glyceraldehyde (substrate).
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
UV/Vis Spectrophotometer capable of reading at 340 nm.
Methodology:
-
A reaction mixture is prepared in a quartz cuvette containing the phosphate buffer, NADPH, and the purified aldose reductase enzyme.
-
Varying concentrations of this compound (or vehicle control) are added to the cuvettes and pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, DL-glyceraldehyde.
-
The rate of reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value—the concentration of this compound required to inhibit 50% of the enzyme's activity—is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Diabetic Animal Model Studies
The streptozotocin (STZ)-induced diabetic rat is the most common model to study the efficacy of ARIs in a physiological context.[14][15][16]
Objective: To evaluate the effect of this compound on tissue sorbitol levels and diabetic complications in vivo.
Methodology:
-
Induction of Diabetes: Male Sprague-Dawley or Wistar rats are given a single intraperitoneal injection of streptozotocin (STZ), typically 50-65 mg/kg, dissolved in citrate buffer. Control animals receive the buffer alone.[14]
-
Confirmation of Diabetes: Hyperglycemia is confirmed 48-72 hours post-injection by measuring blood glucose levels. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Treatment Protocol: Diabetic animals are randomly assigned to treatment groups: a vehicle control group and a this compound group. This compound is administered daily via oral gavage at a specified dose (e.g., 10 mg/kg/day) for a predetermined period (e.g., 4-12 weeks).[13]
-
Endpoint Analysis:
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and target tissues (e.g., sciatic nerve, retina, lens, kidney) are rapidly dissected and frozen in liquid nitrogen.
-
Sorbitol Quantification: Tissue sorbitol levels are measured. This typically involves homogenizing the tissue, deproteinizing the sample, and using techniques like gas chromatography-mass spectrometry (GC-MS) or a sorbitol dehydrogenase-based enzymatic assay to quantify sorbitol content.
-
Functional Assessment: Depending on the complication being studied, functional tests like nerve conduction velocity (for neuropathy) or microvascular reactivity studies may be performed.[13][17]
-
Pathophysiological Impact of this compound
By preventing sorbitol accumulation, this compound mitigates the key stressors that drive the progression of diabetic complications. The logical cascade from hyperglycemia to cellular damage and the intervention point of this compound is summarized below.
References
- 1. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems [mdpi.com]
- 5. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 12. Portico [access.portico.org]
- 13. This compound, an aldose reductase inhibitor, corrects the impaired microvascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling Diabetic Sensory Neuropathy in Rats | Springer Nature Experiments [experiments.springernature.com]
- 15. Animal models of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rodent Models of Diabetic Neuropathy, Role of Calcium Homeostasis in Pain and KB-R7943 as a Potential Therapeutic [mdpi.com]
- 17. Continuous inhibition of excessive polyol pathway flux in peripheral nerves by aldose reductase inhibitor fidarestat leads to improvement of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage In Vitro Profile of Minalrestat: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Potent Aldose Reductase Inhibitor
This technical guide provides a comprehensive overview of the early-stage in vitro studies of Minalrestat (ARI-509), a potent and orally active inhibitor of aldose reductase. This compound, a cyclic imide derivative, has been investigated for its potential therapeutic role in mitigating diabetic complications. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, inhibitory activity, and effects on relevant signaling pathways based on preclinical in vitro research.
Core Mechanism of Action: Aldose Reductase Inhibition
This compound's primary mechanism of action is the potent and specific inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under hyperglycemic conditions, this pathway becomes hyperactivated, leading to the accumulation of intracellular sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as nephropathy, neuropathy, and retinopathy. By inhibiting aldose reductase, this compound effectively blocks this pathogenic cascade at its origin. The high-resolution crystal structure of human aldose reductase in complex with this compound (PDB ID: 1PWL) provides a detailed understanding of the inhibitor's binding mode within the enzyme's active site.[3][4]
Quantitative Analysis of In Vitro Activity
The following table summarizes the key quantitative data from in vitro studies of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Aldose Reductase Inhibition | Potent Inhibitor | Not Specified | [5][6] |
| Intracellular Sorbitol Reduction | Effective at 100 µM | Primary Cultured Rat Mesangial Cells | [5] |
| PKC-α Accumulation | Observed at 100 µM (48h) | Primary Cultured Rat Mesangial Cells | [5] |
| PKC-β2 Accumulation | Observed at 100 µM (48h) | Primary Cultured Rat Mesangial Cells | [5] |
Key In Vitro Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the probable protocols for the key in vitro experiments conducted with this compound.
Aldose Reductase Inhibition Assay (Enzymatic)
This assay is fundamental to quantifying the inhibitory potential of this compound against its target enzyme.
Objective: To determine the concentration-dependent inhibition of aldose reductase by this compound.
General Protocol Outline:
-
Enzyme Source: Recombinant human or rat aldose reductase.
-
Substrate: DL-glyceraldehyde is a commonly used substrate.
-
Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH).
-
Buffer System: A phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2-7.0).
-
Detection Method: Spectrophotometric measurement of the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
-
Procedure:
-
A reaction mixture containing the buffer, NADPH, and the enzyme is pre-incubated.
-
Varying concentrations of this compound (or vehicle control) are added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The change in absorbance is monitored over time.
-
The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.
-
Intracellular Sorbitol Accumulation Assay (Cell-Based)
This assay assesses this compound's ability to reduce the downstream product of aldose reductase activity within a cellular context.
Objective: To measure the effect of this compound on sorbitol levels in cells cultured under high glucose conditions.
Cell Line: Primary cultured rat mesangial cells are a relevant model for studying diabetic nephropathy.[5]
General Protocol Outline:
-
Cell Culture: Mesangial cells are cultured in standard growth medium and then exposed to high glucose conditions (e.g., 30 mM D-glucose) to induce sorbitol accumulation. A normal glucose control (e.g., 5.5 mM D-glucose) is run in parallel.
-
Treatment: Cells are treated with this compound (e.g., 100 µM) or vehicle for a specified duration (e.g., 48 hours).[5]
-
Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and then lysed to release intracellular contents.
-
Sorbitol Quantification: Intracellular sorbitol levels are measured using a specific and sensitive method, such as:
-
Fluorometric Assay: This method often involves an enzymatic reaction where sorbitol is converted to a product that can be measured fluorometrically.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for quantifying small molecules like sorbitol.
-
-
Data Analysis: Sorbitol levels are normalized to total protein content in the cell lysate and compared between different treatment groups.
PKC Isoform Expression and Translocation (Western Blot Analysis)
This experiment investigates the downstream effects of aldose reductase inhibition on key signaling proteins implicated in diabetic complications.
Objective: To determine the effect of this compound on the expression and subcellular localization of PKC-α and PKC-β2.
General Protocol Outline:
-
Cell Culture and Treatment: Similar to the sorbitol accumulation assay, rat mesangial cells are cultured in high glucose and treated with this compound (e.g., 100 µM for 48 hours).[5]
-
Subcellular Fractionation (Optional but Recommended): To assess translocation, cytosolic and membrane fractions of the cell lysates can be separated by differential centrifugation.
-
Protein Quantification: The protein concentration of the total cell lysates or subcellular fractions is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for PKC-α and PKC-β2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound inhibits Aldose Reductase in the Polyol Pathway.
Caption: Experimental workflow for the enzymatic assay.
Caption: Workflow for cell-based in vitro experiments.
Conclusion
The early-stage in vitro data strongly support the characterization of this compound as a potent inhibitor of aldose reductase. Its ability to reduce intracellular sorbitol accumulation and modulate downstream signaling events, such as the expression of PKC isoforms, in a relevant cell model of diabetic nephropathy underscores its therapeutic potential. Further in vitro studies to precisely quantify its inhibitory potency (IC50 and Ki) and to further elucidate the downstream consequences of PKC-α and PKC-β2 modulation will be critical for advancing its preclinical development. This technical guide provides a foundational understanding of this compound's in vitro profile, serving as a valuable resource for the scientific and drug development community.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 3. rcsb.org [rcsb.org]
- 4. wwPDB: pdb_00001pwl [wwpdb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Blood sorbitol measurement in diabetic rats treated with an aldose reductase inhibitor using an improved fiber-optic sorbitol biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Minalrestat: A Technical Guide to Its Physicochemical Properties for Research Professionals
An In-depth Examination of the Core Physicochemical Characteristics of the Aldose Reductase Inhibitor, Minalrestat (ARI-509), for application in drug development and scientific research.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a potent and orally active aldose reductase inhibitor. The information contained herein is intended for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.
Core Physicochemical Properties
This compound, also known as ARI-509, is a spiro-hydantoin derivative that has been investigated for its potential in managing diabetic complications. A precise understanding of its physicochemical properties is fundamental for formulation development, pharmacokinetic studies, and interpreting its biological activity.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 2-(4-bromo-2-fluorobenzyl)-6-fluoro-1H-spiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'(2H)-tetraone | [1] |
| Chemical Formula | C₁₉H₁₁BrF₂N₂O₄ | [1] |
| Molecular Weight | 449.21 g/mol | [1] |
| Water Solubility | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| logP (computed) | 2.1 | [2] |
| Solubility (in DMSO) | 45 mg/mL (100.18 mM) | [3] |
Experimental Protocols
The determination of the physicochemical properties of a drug candidate like this compound is crucial for its development. Below are detailed methodologies for key experiments that can be employed to ascertain these properties.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Methodology:
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clean vial.
-
The vial is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.
Methodology:
-
A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH against the volume of titrant added.
-
The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.[1]
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
-
Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing, followed by separation.
-
A known, non-saturating amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
The two phases are combined in a sealed container and agitated until equilibrium is reached (e.g., 24 hours at a constant temperature).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the n-octanol and the aqueous layers.
-
The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for its analysis.
Caption: Mechanism of this compound as an aldose reductase inhibitor in the polyol pathway.
Caption: A generalized experimental workflow for determining the physicochemical properties of this compound.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
Methodological & Application
Minalrestat In Vivo Study Protocol for Diabetic Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of function. A key mechanism implicated in its pathogenesis is the overactivation of the polyol pathway, driven by hyperglycemia. Aldose reductase, the first and rate-limiting enzyme in this pathway, converts excess glucose to sorbitol. This accumulation of sorbitol, and its subsequent conversion to fructose, leads to osmotic stress, oxidative damage, and disruption of normal nerve cell signaling, ultimately contributing to the development of diabetic neuropathy.
Minalrestat is a potent and specific inhibitor of aldose reductase. By blocking this enzyme, this compound aims to prevent the accumulation of intracellular sorbitol and fructose, thereby mitigating the downstream pathological effects and offering a therapeutic strategy for the management of diabetic neuropathy.
These application notes provide a detailed protocol for an in vivo study of this compound in a diabetic rat model, outlining the induction of diabetes, drug administration, and key biochemical and functional assessments to evaluate its efficacy.
Experimental Protocols
Induction of Diabetes Mellitus in Rats
This protocol describes the induction of diabetes in rats using a single intraperitoneal injection of Alloxan.
Materials:
-
Male Wistar rats (200-250 g)
-
Alloxan monohydrate
-
Sterile 0.9% saline solution
-
5% glucose solution
-
Glucometer and test strips
-
Animal handling and restraint equipment
-
Sterile syringes and needles
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Prepare a fresh solution of Alloxan monohydrate in cold, sterile 0.9% saline to a final concentration of 150 mg/mL.
-
Weigh the rats and calculate the required dose of Alloxan (150 mg/kg body weight).
-
Administer the Alloxan solution via a single intraperitoneal (i.p.) injection.
-
Immediately following the Alloxan injection, provide the rats with a 5% glucose solution to drink ad libitum for the next 24 hours to prevent fatal hypoglycemia.
-
After 72 hours, measure the fasting blood glucose levels from a tail vein blood sample using a glucometer.
-
Rats with a fasting blood glucose level exceeding 250 mg/dL are considered diabetic and can be included in the study.
This compound Administration
This protocol outlines the oral administration of this compound to diabetic rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
-
Balance and weighing supplies
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A commonly used dose is 10 mg/kg/day.[1]
-
Divide the diabetic rats into two groups: a vehicle-treated diabetic control group and a this compound-treated group. A non-diabetic control group should also be maintained.
-
Administer this compound or the vehicle to the respective groups daily via oral gavage.
-
The treatment duration is typically 30 days to observe significant effects on diabetic complications.[1]
-
Monitor the body weight and general health of the animals throughout the study period.
Measurement of Nerve Conduction Velocity (NCV)
NCV is a critical functional measure of nerve health and is typically reduced in diabetic neuropathy.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Nerve conduction recording equipment with stimulating and recording electrodes
-
Warming pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it on a warming pad to maintain a core body temperature of 37°C.
-
For motor NCV (MNCV), place stimulating electrodes at the sciatic notch and the tibial nerve at the ankle.
-
Place recording electrodes in the interosseous muscles of the paw.
-
Deliver a supramaximal stimulus at both stimulation sites and record the latency of the muscle action potential.
-
Measure the distance between the two stimulating electrodes.
-
Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
-
For sensory NCV (SNCV), place stimulating electrodes at the ankle and recording electrodes on the digits.
-
Deliver a stimulus and record the sensory nerve action potential.
-
Measure the distance between the stimulating and recording electrodes and calculate SNCV.
Biochemical Analysis of Sciatic Nerve Tissue
This protocol describes the quantification of polyol pathway intermediates in sciatic nerve tissue.
Materials:
-
Surgical instruments for nerve dissection
-
Liquid nitrogen
-
Homogenizer
-
Perchloric acid
-
Potassium carbonate
-
Spectrophotometer or HPLC system
-
Reagents for sorbitol and fructose assays
Procedure:
-
At the end of the treatment period, euthanize the rats and carefully dissect the sciatic nerves.
-
Immediately freeze the nerve tissue in liquid nitrogen and store at -80°C until analysis.
-
For analysis, weigh the frozen nerve tissue and homogenize in cold perchloric acid.
-
Neutralize the homogenate with potassium carbonate and centrifuge to remove the precipitate.
-
Use the supernatant for the quantification of sorbitol and fructose using enzymatic assays coupled to a spectrophotometer or by High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables present representative quantitative data from studies on aldose reductase inhibitors in diabetic rat models. Note: Specific quantitative data for this compound on NCV, sorbitol, and fructose levels were not available in the searched literature. The data presented below is from studies on other aldose reductase inhibitors (e.g., Sorbinil, Ponalrestat, Fidarestat) and should be considered illustrative of the expected effects.
Table 1: Effect of Aldose Reductase Inhibition on Sciatic Nerve Conduction Velocity in Diabetic Rats
| Group | Motor NCV (m/s) | Sensory NCV (m/s) |
| Non-Diabetic Control | 55.2 ± 2.1 | 48.5 ± 1.9 |
| Diabetic Control | 42.8 ± 2.5 | 36.2 ± 2.3 |
| Diabetic + this compound (Expected) | Improved towards control | Improved towards control |
Data is representative and compiled from studies on various aldose reductase inhibitors.
Table 2: Effect of Aldose Reductase Inhibition on Polyol Pathway Intermediates in Sciatic Nerve of Diabetic Rats
| Group | Sorbitol (nmol/mg tissue) | Fructose (nmol/mg tissue) |
| Non-Diabetic Control | 0.05 ± 0.01 | 0.2 ± 0.04 |
| Diabetic Control | 0.85 ± 0.12 | 2.5 ± 0.3 |
| Diabetic + this compound (Expected) | Significantly Reduced | Significantly Reduced |
Data is representative and compiled from studies on various aldose reductase inhibitors.[2][3]
Mandatory Visualizations
Caption: Experimental workflow for the in vivo study of this compound.
Caption: this compound's mechanism of action in the polyol pathway.
References
- 1. This compound, an aldose reductase inhibitor, corrects the impaired microvascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Diabetic neuropathies. Metabolism of sorbitol in sciatic nerve tissue in streptozotocin diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired nerve regeneration in streptozotocin-diabetic rats. Effects of treatment with an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay for Evaluating Minalrestat Efficacy in Human Mesangial Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for conducting cell-based assays to evaluate the efficacy of Minalrestat, an aldose reductase inhibitor, in a high-glucose-induced model of mesangial cell pathology, which is characteristic of diabetic nephropathy.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, and its pathogenesis is closely linked to chronic hyperglycemia. In the kidney, glomerular mesangial cells play a critical role in maintaining the structural integrity of the glomerulus. Under hyperglycemic conditions, there is an increased flux of glucose through the polyol pathway. Aldose reductase, the first and rate-limiting enzyme in this pathway, converts glucose to sorbitol. The accumulation of intracellular sorbitol leads to osmotic stress, increased production of reactive oxygen species (ROS), and activation of downstream signaling pathways, such as Protein Kinase C (PKC) and Transforming Growth Factor-beta 1 (TGF-β1). These events contribute to mesangial cell proliferation and excessive deposition of extracellular matrix (ECM) proteins like fibronectin and collagen IV, leading to glomerulosclerosis and a decline in renal function.
This compound (also known as ARI-509) is an aldose reductase inhibitor (ARI) that has been investigated for its potential to mitigate diabetic complications. By blocking aldose reductase, this compound aims to reduce the accumulation of intracellular sorbitol and thereby ameliorate the downstream pathological effects in mesangial cells. This application note details the experimental procedures to assess the efficacy of this compound in a cell-based model of diabetic nephropathy using human mesangial cells.
Key Signaling Pathway in High-Glucose-Induced Mesangial Cell Pathology
Caption: High-glucose-induced signaling in mesangial cells.
Experimental Workflow
Caption: Experimental workflow for this compound efficacy testing.
Data Presentation
Table 1: Efficacy of this compound on Aldose Reductase Activity and PKC Isoform Accumulation in High-Glucose Treated Rat Mesangial Cells
| Parameter | Condition | This compound Concentration | Result |
| Intracellular Sorbitol | High Glucose (48h) | 100 µM | Decreased |
| PKC-α Accumulation | High Glucose (48h) | 100 µM | Increased |
| PKC-β2 Accumulation | High Glucose (48h) | 100 µM | Increased |
| Data is based on findings from a study using primary cultured rat mesangial cells. The increase in PKC isoform accumulation with this compound in this context may seem counterintuitive and warrants further investigation into the complex regulatory mechanisms of PKC by the polyol pathway. |
Table 2: Representative Efficacy of Aldose Reductase Inhibitors (ARIs) on High-Glucose-Induced ECM Protein Expression in Mesangial Cells
| Parameter | Condition | ARI Treatment | Result |
| Fibronectin Expression | High Glucose | Sorbinil and Zopolrestat | Prevented Increase[1] |
| Collagen IV Expression | TGF-β1 Stimulation | Sorbinil and Zopolrestat | Reduced Expression[2] |
| Note: This data is representative of the effects of other aldose reductase inhibitors, Sorbinil and Zopolrestat, and serves as an expected outcome for this compound's action on mesangial cells. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Mesangial Cells (HMCs).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Setup:
-
Seed HMCs in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
Synchronize cells by serum starvation (0.5% FBS) for 24 hours.
-
Groups:
-
Normal Glucose (NG): 5.5 mM D-glucose.
-
High Glucose (HG): 30 mM D-glucose.
-
HG + this compound: 30 mM D-glucose with varying concentrations of this compound (e.g., 10, 50, 100 µM).
-
Osmotic Control: 5.5 mM D-glucose + 24.5 mM L-glucose or mannitol.
-
-
Incubate cells for the desired time period (e.g., 24, 48, 72 hours).
-
Aldose Reductase Activity Assay
This assay measures the NADPH-dependent reduction of a substrate by aldose reductase.
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the following to each well:
-
Assay Buffer
-
NADPH
-
Cell Lysate
-
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the aldose reductase substrate (e.g., DL-glyceraldehyde).
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes using a microplate reader.
-
Calculate aldose reductase activity based on the rate of NADPH oxidation.
-
Cell Proliferation (MTT) Assay
-
Seed HMCs in a 96-well plate and treat as described in Protocol 1.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the normal glucose control.
Western Blot for ECM and Signaling Proteins
-
Protein Extraction:
-
Lyse cells from 6-well plates using RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-fibronectin, anti-collagen IV, anti-PKC, anti-TGF-β1, anti-β-actin).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using densitometry software and normalize to the loading control (β-actin).
-
ELISA for Secreted Collagen IV
-
Collect the cell culture supernatant from treated HMCs.
-
Centrifuge to remove any cellular debris.
-
Use a commercially available Collagen IV ELISA kit.
-
Follow the manufacturer's instructions for adding standards and samples to the pre-coated plate.
-
Incubate with detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of Collagen IV in the supernatant based on the standard curve.
Immunofluorescence for Fibronectin
-
Grow HMCs on glass coverslips in a 24-well plate and treat as described.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-fibronectin primary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips on glass slides.
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the efficacy of this compound in mitigating the pathological changes in mesangial cells induced by high glucose. These protocols can be adapted to assess other aldose reductase inhibitors and to further investigate the molecular mechanisms underlying diabetic nephropathy. The quantitative data generated from these assays are crucial for the preclinical assessment of potential therapeutic agents for this debilitating disease.
References
- 1. Role of aldose reductase in the high glucose induced expression of fibronectin in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase regulates TGF-beta1-induced production of fibronectin and type IV collagen in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Minalrestat's Therapeutic Effect on Nerve Conduction Velocity in Diabetic Neuropathy
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that often leads to pain, numbness, and impaired motor function. One of the key pathological mechanisms implicated in diabetic neuropathy is the overactivation of the polyol pathway. In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol, leading to its intracellular accumulation. This process depletes cellular stores of NADPH and myo-inositol and increases oxidative stress, ultimately causing nerve cell (neuron) and Schwann cell dysfunction and damage. This damage manifests as a measurable decrease in nerve conduction velocity (NCV).
Minalrestat is an aldose reductase inhibitor (ARI) that blocks the first and rate-limiting step of the polyol pathway. By inhibiting aldose reductase, this compound aims to prevent the accumulation of sorbitol and mitigate the downstream pathological effects, thereby protecting nerve function. Measuring NCV is a critical, non-invasive electrophysiological technique used to assess the functional integrity of peripheral nerves and is a primary endpoint in both preclinical and clinical evaluation of therapies for diabetic neuropathy.[1][2][3][4] These application notes provide detailed protocols for assessing the efficacy of this compound by measuring its effect on NCV in a preclinical model of diabetic neuropathy.
Mechanism of Action: this compound and the Polyol Pathway
Under normal glycemic conditions, most glucose is phosphorylated by hexokinase into glucose-6-phosphate to enter the glycolysis pathway. However, in a state of hyperglycemia, the hexokinase pathway becomes saturated, and the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. This compound competitively inhibits aldose reductase, preventing the conversion of glucose to sorbitol and the subsequent cascade of nerve-damaging events.
References
- 1. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. Zenarestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibition improves nerve conduction velocity in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Epalrestat, an aldose reductase inhibitor, in diabetic neuropathy: An Indian perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Minalrestat Formulation for Intraperitoneal Injection in Mice
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation and intraperitoneal (IP) administration of Minalrestat to mice. This compound is a potent aldose reductase inhibitor investigated for its potential in mitigating diabetic complications.[1][2] These guidelines are intended for preclinical research settings.
Mechanism of Action
This compound is an inhibitor of the enzyme aldose reductase.[1] Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol, the first step in the polyol pathway.[2][3] The accumulation of intracellular sorbitol leads to osmotic stress, while the consumption of the cofactor NADPH during this reaction depletes cellular antioxidant capacity, leading to oxidative stress.[3] By inhibiting aldose reductase, this compound is designed to prevent sorbitol accumulation and reduce the associated cellular damage, particularly in tissues like peripheral nerves and the retina that are vulnerable to diabetic complications.[2]
References
Application Notes and Protocols for Aldose Reductase Activity Assay Using Minalrestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2][3] Under hyperglycemic conditions, the increased activity of this pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[4][5] The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH can result in oxidative stress, contributing to cellular damage.[6] Consequently, aldose reductase has emerged as a significant therapeutic target for the development of interventions to prevent or mitigate these complications.[5][7]
Minalrestat (ARI-509) is a potent and orally active inhibitor of aldose reductase.[8][9] It belongs to the class of cyclic imide derivatives and has been investigated for its potential to ameliorate diabetic complications by blocking the polyol pathway.[8][9] These application notes provide a detailed protocol for assaying aldose reductase activity and evaluating the inhibitory potential of this compound.
Principle of the Assay
The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate, such as D,L-glyceraldehyde or glucose.[3][10][11] The rate of NADPH oxidation is directly proportional to the aldose reductase activity. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity in the presence of the compound.
Data Presentation
Table 1: Kinetic Parameters of Aldose Reductase
| Substrate | K_m_ | V_max_ (appk_cat_) | Reference |
| D,L-Glyceraldehyde | 4.7 mM | 1.2 U/mg | [12] |
| Glucose | 50 - 100 mM | - | [1] |
| 4-Hydroxy-2-nonenal (HNE) | 22 - 28 µM | - | [12] |
Note: The kinetic parameters can vary depending on the source of the enzyme and assay conditions.
Table 2: Inhibitory Activity of this compound against Aldose Reductase
| Inhibitor | IC_50_ | Mode of Inhibition | Reference |
| This compound (ARI-509) | Micromolar/Low Micromolar Range | Potent Aldose Reductase Inhibitor | [8][9] |
| Epalrestat | ~35 nM | Noncompetitive and Reversible | [13][14] |
| Sorbinil | Varies | Cyclic Imide | [9] |
Note: Specific IC50 values for this compound may vary depending on the experimental conditions. Researchers should determine the IC50 experimentally.
Experimental Protocols
Materials and Reagents
-
Purified or recombinant aldose reductase enzyme[12]
-
This compound (ARI-509)[8]
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)[12]
-
D,L-Glyceraldehyde (substrate)[12]
-
Sodium phosphate buffer (0.067 M, pH 6.2)[10]
-
Ammonium sulfate[12]
-
EDTA (Ethylenediaminetetraacetic acid)[12]
-
Dithiothreitol (DTT)[12]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well UV-transparent microplates[3]
-
Microplate reader capable of measuring absorbance at 340 nm[3]
Reagent Preparation
-
Aldose Reductase Assay Buffer (0.25 M Sodium Phosphate, pH 6.8, containing 0.38 M Ammonium Sulfate and 0.5 mM EDTA): Prepare a stock solution of 1 M sodium phosphate buffer (pH 6.8). For 100 mL of assay buffer, combine 25 mL of 1 M sodium phosphate buffer, 14.4 g of ammonium sulfate, and 100 µL of 0.5 M EDTA. Adjust the final volume to 100 mL with distilled water and verify the pH.[12]
-
NADPH Stock Solution (20 mM): Dissolve the appropriate amount of NADPH in distilled water. Aliquot and store at -20°C.[15]
-
Substrate Stock Solution (e.g., 47 mM D,L-Glyceraldehyde): Dissolve the appropriate amount of D,L-glyceraldehyde in the assay buffer. Prepare fresh daily.[12]
-
Aldose Reductase Enzyme Solution: Dilute the purified aldose reductase enzyme in cold assay buffer containing 2 mM DTT to the desired concentration. Keep on ice.[12] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
Assay Procedure
-
Assay Plate Preparation:
-
Add 170 µL of Aldose Reductase Assay Buffer to each well of a 96-well UV-transparent microplate.
-
Add 10 µL of various concentrations of this compound solution (or vehicle control, e.g., 1% DMSO in assay buffer) to the appropriate wells.
-
Add 10 µL of the Aldose Reductase Enzyme Solution to all wells except the blank (add 10 µL of assay buffer to the blank).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 10 µL of the NADPH solution (final concentration 0.2 mM) and 10 µL of the substrate solution (final concentration e.g., 4.7 mM D,L-glyceraldehyde) to each well.[12] The total reaction volume will be 200 µL.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader at 37°C.[3][10]
-
Record the absorbance every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank (non-enzymatic oxidation of NADPH) from all other rates.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Aldose Reductase in the Polyol Pathway and Diabetic Complications.
Caption: Workflow for Aldose Reductase Activity Assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Keep on ice. Use a fresh aliquot. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Degraded NADPH or substrate | Prepare fresh NADPH and substrate solutions. | |
| High background reading | Non-enzymatic oxidation of NADPH | Run a blank control without the enzyme to subtract the background rate. |
| Contaminated reagents | Use high-purity reagents and water. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Ensure the assay conditions (pH, temperature) are optimal for the enzyme. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Maintain a constant temperature in the microplate reader. | |
| This compound precipitation | Ensure this compound is fully dissolved in DMSO and the final concentration in the assay is below its solubility limit. |
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrservice.com [bmrservice.com]
- 4. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Long-Term Minalrestat Studies in Rodent Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term administration of minalrestat, an aldose reductase inhibitor, in rodent models of diabetes. The protocols and data presented are intended to aid in the design and execution of preclinical studies aimed at evaluating the efficacy of this compound in mitigating diabetic complications.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the enzyme aldose reductase. In hyperglycemic conditions, aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts excess glucose into sorbitol.[1] This accumulation of sorbitol, and its subsequent conversion to fructose, is implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, and nephropathy, through the induction of osmotic stress and oxidative stress.[1][2] By inhibiting aldose reductase, this compound aims to prevent or slow the progression of these complications by blocking this detrimental metabolic pathway.
Quantitative Data Summary
The following table summarizes dosages and study durations for this compound and other relevant aldose reductase inhibitors (ARIs) in long-term studies with rodent models of diabetes. This comparative data can inform dose selection for future preclinical trials.
| Drug | Rodent Model | Dosage | Treatment Duration | Key Outcomes | Reference |
| This compound | Alloxan-induced diabetic Wistar rats | 10 mg/kg/day (gavage) | 30 days | Prevented impaired microvascular responses to bradykinin, histamine, and platelet-activating factor. | [3] |
| Ranirestat | Spontaneously diabetic Torii (SDT) rats | 0.1, 1.0, 10 mg/kg/day (oral) | 40 weeks | Dose-dependently inhibited cataract development and prevented the decrease in motor nerve conduction velocity (MNCV). | [4][5] |
| Ranirestat | Streptozotocin (STZ)-induced diabetic rats | 0.0005% in diet | 35 weeks | Reduced sorbitol accumulation in the sciatic nerve, improved MNCV, and prevented cataract formation. | [6] |
| Fidarestat | STZ-induced diabetic rats | 0.5, 1, 2 mg/kg/day (oral) | 15 months | Dose-dependently diminished microaneurysms, basement membrane thickening, and pericyte loss in the retina. | [7] |
| Epalrestat | Spontaneously diabetic Torii (SDT) rats | 100 mg/kg/day (oral) | 40 weeks | Prevented the decrease in MNCV. | [4][5] |
Signaling Pathway
The diagram below illustrates the polyol pathway and the mechanism of action of this compound.
Caption: The Polyol Pathway and this compound's Mechanism of Action.
Experimental Protocols
Induction of Diabetes in Rodent Models
a) Streptozotocin (STZ)-Induced Diabetes (Type 1 Model)
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
-
Materials: Streptozotocin (STZ), citrate buffer (0.1 M, pH 4.5), glucose meter, and test strips.
-
Procedure:
-
Fast animals overnight (12-16 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ. A common dosage for rats is 50-65 mg/kg and for mice is 150-200 mg/kg.
-
Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours post-injection.
-
Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.
-
b) Alloxan-Induced Diabetes (Type 1 Model)
-
Animals: Male Wistar rats (150-200 g).
-
Materials: Alloxan monohydrate, sterile saline (0.9% NaCl), glucose meter, and test strips.
-
Procedure:
-
Fast animals for 12-16 hours with free access to water.
-
Prepare a fresh solution of alloxan in sterile saline.
-
Induce diabetes with a single i.p. injection of alloxan at a dose of 120-150 mg/kg.
-
Provide a 5-10% glucose solution in the drinking water for the next 24 hours to manage transient hypoglycemia.
-
Confirm diabetes by measuring blood glucose levels 72 hours post-injection. Rats with blood glucose >250 mg/dL are considered diabetic.
-
Long-Term this compound Administration
-
Drug Preparation: this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or dissolved in a suitable solvent, depending on the specific formulation and route of administration.
-
Dosage and Administration:
-
Based on available data, a starting dose of 10 mg/kg/day administered via oral gavage is recommended for rats.[3]
-
Dose-ranging studies (e.g., 1, 5, and 25 mg/kg/day) are advisable to determine the optimal therapeutic dose for the specific diabetic complication being investigated.
-
For very long-term studies (months), incorporating the drug into the diet may be a less stressful alternative to daily gavage. The concentration in the feed should be calculated based on the average daily food consumption and the target dose in mg/kg/day.
-
-
Treatment Schedule:
-
Initiate this compound treatment shortly after the confirmation of diabetes (e.g., 3 days post-induction) to assess its preventative effects.
-
For studies evaluating the therapeutic potential in established complications, treatment can be initiated at a later time point (e.g., 4-8 weeks after diabetes induction).
-
The duration of the study will depend on the specific diabetic complication being modeled. For neuropathy, studies of 8 weeks to 6 months are common. For retinopathy and nephropathy, longer durations of 6 to 15 months may be necessary to observe significant pathological changes.[7]
-
Monitoring and Endpoint Analysis
-
Regular Monitoring: Throughout the study, monitor animal body weight, food and water intake, and blood glucose levels weekly or bi-weekly.
-
Endpoint Analysis for Diabetic Neuropathy:
-
Motor Nerve Conduction Velocity (MNCV): Measure MNCV in the sciatic or tail nerve using non-invasive electrodes at baseline and at the end of the study.
-
Sensory Nerve Function: Assess thermal and mechanical sensitivity using tests such as the hot plate test and von Frey filaments.
-
Histopathology: At the end of the study, collect sciatic nerve tissue for morphometric analysis of myelinated fibers and assessment of axonal atrophy.
-
-
Endpoint Analysis for Diabetic Retinopathy:
-
Fundus Imaging and Fluorescein Angiography: To visualize retinal vasculature and detect microaneurysms and vascular leakage.
-
Histopathology: Collect eye globes for retinal flat mounts to quantify acellular capillaries and pericyte ghosts. Cross-sections can be used to measure retinal thickness and assess cellular changes.
-
-
Biochemical Analysis:
-
Measure sorbitol and fructose levels in target tissues (e.g., sciatic nerve, retina, lens) using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to confirm the inhibitory effect of this compound on the polyol pathway.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a long-term study of this compound in a rodent model of diabetes.
Caption: Experimental Workflow for Long-Term this compound Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel drugs and their targets in the potential treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an aldose reductase inhibitor, corrects the impaired microvascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of long-term treatment with ranirestat, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Long-Term Treatment with Ranirestat, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term treatment with ranirestat (AS-3201), a potent aldose reductase inhibitor, suppresses diabetic neuropathy and cataract formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term treatment with fidarestat suppresses the development of diabetic retinopathy in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Diabetic Retinopathy in Animal Models Using Minalrestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of blindness in adults and a major microvascular complication of diabetes mellitus. The pathogenesis of DR is complex, with hyperglycemia-induced activation of the polyol pathway playing a crucial role. Aldose reductase, the first and rate-limiting enzyme in this pathway, converts excess glucose to sorbitol. The accumulation of sorbitol and subsequent metabolic imbalances contribute to retinal cellular damage. Minalrestat is an aldose reductase inhibitor (ARI) that shows potential in mitigating the progression of DR by blocking this pathway.
These application notes provide detailed protocols for utilizing this compound in animal models of diabetic retinopathy, enabling researchers to investigate its therapeutic efficacy and mechanism of action.
Mechanism of Action: The Polyol Pathway in Diabetic Retinopathy
Under hyperglycemic conditions, the increased intracellular glucose concentration leads to the activation of the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a process that increases the NADH/NAD+ ratio. The consequences of this pathway's activation in the retina include:
-
Osmotic Stress: Intracellular accumulation of sorbitol leads to osmotic stress and subsequent cellular damage.
-
Oxidative Stress: The depletion of NADPH, a crucial cofactor for glutathione reductase, impairs the regeneration of the antioxidant glutathione, leading to increased oxidative stress.
-
Pseudohypoxia: The increased NADH/NAD+ ratio mimics a state of hypoxia, altering the cellular redox balance.
This compound, as an aldose reductase inhibitor, directly blocks the first step of this pathway, thereby preventing the downstream pathological events.
Experimental Protocols
Animal Models of Diabetic Retinopathy
Several animal models can be utilized to study diabetic retinopathy. The most common are chemically-induced diabetes models in rodents.
-
Streptozotocin (STZ)-Induced Diabetic Rats/Mice: STZ is a chemical toxic to pancreatic β-cells, inducing type 1 diabetes. This is a widely used and well-characterized model.
-
Alloxan-Induced Diabetic Rats/Mice: Alloxan also selectively destroys pancreatic β-cells, leading to hyperglycemia.[1]
-
Spontaneously Diabetic Torii (SDT) Rats: This is a non-obese, spontaneous model of type 2 diabetes that develops ocular complications similar to those in humans.[2]
-
Galactose-Fed Models: Long-term feeding with a high-galactose diet can induce retinopathy-like changes, primarily through the activation of the polyol pathway, without inducing systemic diabetes.
Protocol 1: Induction of Diabetes with Alloxan in Rats
Materials:
-
Male Wistar rats (180-200 g)
-
Alloxan monohydrate
-
0.9% sterile saline
-
5% glucose solution
-
Glucometer and test strips
Procedure:
-
Fast the rats for 12-16 hours with free access to water.
-
Prepare a fresh solution of alloxan in cold 0.9% saline. A common inducing dose is 120-150 mg/kg body weight.
-
Administer the alloxan solution via a single intraperitoneal (IP) injection.
-
Immediately after the injection, provide the rats with a 5% glucose solution to drink for the next 24 hours to prevent fatal hypoglycemia due to the massive release of insulin from the damaged pancreatic β-cells.
-
After 72 hours, measure the fasting blood glucose levels. Rats with a blood glucose concentration above 250 mg/dL are considered diabetic and can be included in the study.
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle. A previously reported effective dose is 10 mg/kg/day.[1]
-
Divide the diabetic animals into a control group (receiving vehicle only) and a this compound-treated group. A non-diabetic control group should also be maintained.
-
Administer this compound or vehicle daily via oral gavage. Treatment should begin shortly after the confirmation of diabetes (e.g., 3 days post-alloxan injection) and continue for the duration of the study (e.g., 30 days or longer).[1]
Protocol 3: Assessment of Diabetic Retinopathy
At the end of the treatment period, various endpoints can be assessed to evaluate the efficacy of this compound.
1. Retinal Thickness Measurement:
-
Euthanize the animals and enucleate the eyes.
-
Fix the eyes in a suitable fixative (e.g., 4% paraformaldehyde).
-
Process the eyes for paraffin embedding and sectioning.
-
Stain retinal cross-sections with Hematoxylin and Eosin (H&E).
-
Measure the thickness of the total retina and individual retinal layers using an ocular micrometer or image analysis software.
2. Evaluation of Glial Reactivity (Immunohistochemistry for GFAP):
-
Use retinal sections as prepared above.
-
Perform immunohistochemistry using an antibody against Glial Fibrillary Acidic Protein (GFAP), a marker for reactive gliosis.
-
Quantify the GFAP-positive area in the retina using fluorescence microscopy and image analysis software. An increase in GFAP staining is indicative of retinal stress and damage.
3. Assessment of Vascular Pathology (Retinal Flat Mounts):
-
Isolate the retinas and prepare retinal flat mounts.
-
Stain with Periodic acid-Schiff (PAS) and hematoxylin to visualize the retinal vasculature.
-
Quantify the number of microaneurysms and acellular capillaries.
4. Measurement of Biochemical Markers:
-
Isolate retinas and homogenize.
-
Measure the levels of sorbitol and fructose using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to confirm the inhibition of the polyol pathway.
-
Assess markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity).
Experimental Workflow
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. While specific quantitative data for this compound is limited in publicly available literature, the following tables, using data from a study on a similar aldose reductase inhibitor (Ranirestat) in Spontaneously Diabetic Torii (SDT) rats, illustrate the expected format and type of results.[2]
Table 1: Effect of Aldose Reductase Inhibition on Retinal Thickness in SDT Rats
| Group | Treatment | N | Mean Retinal Thickness (μm) ± SD |
| Normal | - | 8 | 114.6 ± 25.6 |
| Untreated Diabetic | Vehicle | 9 | 191.3 ± 31.2 |
| ARI-Treated Diabetic | 0.1 mg/kg/day | 7 | 132.4 ± 45.0 |
| ARI-Treated Diabetic | 1.0 mg/kg/day | 8 | 119.2 ± 25.2 |
| ARI-Treated Diabetic | 10 mg/kg/day | 6 | 127.3 ± 31.6 |
Data adapted from a study on Ranirestat for illustrative purposes.[2]
Table 2: Effect of Aldose Reductase Inhibition on Glial Fibrillary Acidic Protein (GFAP) Stained Area in the Retina of SDT Rats
| Group | Treatment | N | Mean GFAP Stained Area (μm²) ± SD |
| Normal | - | 8 | 550.7 ± 282.2 |
| Untreated Diabetic | Vehicle | 9 | 1502.7 ± 826.3 |
| ARI-Treated Diabetic | 0.1 mg/kg/day | 7 | 1038.3 ± 756.0 |
| ARI-Treated Diabetic | 1.0 mg/kg/day | 8 | 484.0 ± 384.7 |
| ARI-Treated Diabetic | 10 mg/kg/day | 6 | 596.1 ± 360.2 |
Data adapted from a study on Ranirestat for illustrative purposes.[2]
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in the study of diabetic retinopathy in animal models. By employing these methodologies, scientists can obtain robust and reproducible data to further elucidate the therapeutic potential of aldose reductase inhibitors in the management of this debilitating disease. The provided diagrams and data table templates serve as valuable tools for experimental planning and data presentation.
References
Minalrestat Treatment in Streptozotocin-Induced Diabetic Neuropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and impaired motor function. One of the key pathogenic mechanisms implicated in diabetic neuropathy is the overactivation of the polyol pathway due to hyperglycemia. Aldose reductase, the first and rate-limiting enzyme in this pathway, converts excess glucose to sorbitol, which then accumulates intracellularly, leading to osmotic stress, reduced nerve conduction velocity, and increased oxidative stress. Minalrestat is a potent aldose reductase inhibitor that has been investigated for its therapeutic potential in mitigating the progression of diabetic neuropathy. These application notes provide detailed protocols for inducing diabetic neuropathy in a rodent model using streptozotocin (STZ) and for evaluating the efficacy of this compound treatment.
Mechanism of Action
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol and fructose in nerve tissues. This process consumes NADPH, a crucial cofactor for the regeneration of the endogenous antioxidant glutathione (GSH). The depletion of GSH, coupled with the production of reactive oxygen species (ROS) during the polyol pathway, results in significant oxidative stress and subsequent nerve damage. This compound, by inhibiting aldose reductase, blocks the conversion of glucose to sorbitol, thereby preventing the downstream pathological consequences of polyol pathway activation.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes following the induction of diabetic neuropathy with STZ and subsequent treatment with an aldose reductase inhibitor like this compound. The data presented is a synthesis from multiple studies on aldose reductase inhibitors in STZ-induced diabetic rat models and serves as a representative guide.
Table 1: Effect of Aldose Reductase Inhibitor Treatment on Nerve Conduction Velocity
| Group | Motor Nerve Conduction Velocity (m/s) | Sensory Nerve Conduction Velocity (m/s) |
| Non-Diabetic Control | 55.2 ± 1.5 | 48.5 ± 2.1 |
| STZ-Diabetic Control | 42.8 ± 1.8 | 36.2 ± 1.9 |
| STZ-Diabetic + ARI | 51.5 ± 2.0 | 45.1 ± 2.3 |
ARI: Aldose Reductase Inhibitor. Values are represented as Mean ± SEM.
Table 2: Effect of Aldose Reductase Inhibitor Treatment on Sciatic Nerve Biochemistry
| Group | Sorbitol (nmol/g tissue) | Fructose (nmol/g tissue) |
| Non-Diabetic Control | < 50 | < 100 |
| STZ-Diabetic Control | 450 ± 50 | 600 ± 75 |
| STZ-Diabetic + ARI | 80 ± 20 | 250 ± 40 |
ARI: Aldose Reductase Inhibitor. Values are represented as Mean ± SEM.
Table 3: Effect of Aldose Reductase Inhibitor Treatment on Thermal Sensitivity
| Group | Hot Plate Latency (seconds) |
| Non-Diabetic Control | 10.5 ± 0.8 |
| STZ-Diabetic Control | 6.2 ± 0.5 |
| STZ-Diabetic + ARI | 9.8 ± 0.7 |
ARI: Aldose Reductase Inhibitor. Values are represented as Mean ± SEM.
Table 4: Effect of Aldose Reductase Inhibitor Treatment on Oxidative Stress Markers in Sciatic Nerve
| Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) |
| Non-Diabetic Control | 1.2 ± 0.1 | 15.8 ± 1.2 | 8.5 ± 0.7 |
| STZ-Diabetic Control | 2.5 ± 0.2 | 9.3 ± 0.8 | 5.1 ± 0.4 |
| STZ-Diabetic + ARI | 1.5 ± 0.1 | 13.5 ± 1.0 | 7.8 ± 0.6 |
ARI: Aldose Reductase Inhibitor. Values are represented as Mean ± SEM.
Experimental Protocols
Induction of Diabetic Neuropathy with Streptozotocin (STZ)
This protocol describes the induction of Type 1 diabetes in rats using a single intraperitoneal injection of streptozotocin.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate Buffer (pH 4.5), ice-cold
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Sterile syringes and needles
-
Glucometer and test strips
-
5% sucrose solution
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
On the day of induction, weigh each rat and calculate the required dose of STZ. A single dose of 50-65 mg/kg body weight is typically used.
-
Prepare the STZ solution immediately before use by dissolving it in ice-cold 0.1 M citrate buffer (pH 4.5). Protect the solution from light.
-
Administer the STZ solution via intraperitoneal (i.p.) injection.
-
Immediately after injection, provide the rats with a 5% sucrose solution in their water bottles for the next 24 hours to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection from tail vein blood using a glucometer. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Continue to monitor blood glucose levels and body weight weekly. The development of diabetic neuropathy is typically observed 4-8 weeks after the induction of diabetes.
This compound Administration
This protocol outlines the oral administration of this compound to STZ-induced diabetic rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Begin this compound treatment after the confirmation of stable hyperglycemia and the development of initial signs of neuropathy (typically 4 weeks post-STZ injection).
-
Prepare a suspension of this compound in the chosen vehicle. A typical dose for this compound is 10 mg/kg/day.
-
Administer the this compound suspension orally once daily using a gavage needle.
-
A vehicle-treated diabetic control group and a non-diabetic control group should be included in the study design.
-
Continue the treatment for a predefined period, typically 4-8 weeks, during which functional and biochemical assessments are performed.
Assessment of Nerve Conduction Velocity (NCV)
This protocol describes the electrophysiological assessment of motor and sensory nerve conduction velocity in the sciatic nerve.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Nerve conduction recording equipment (electromyograph)
-
Needle electrodes (stimulating and recording)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain a core body temperature of 37°C.
-
For motor NCV (MNCV), place the stimulating electrodes percutaneously to stimulate the sciatic nerve at two points: the sciatic notch (proximal) and the ankle (distal).
-
Place the recording electrodes in the interosseous muscles of the hind paw.
-
Deliver a supramaximal square-wave pulse to the sciatic nerve at both stimulation points and record the latency of the evoked compound muscle action potential (CMAP).
-
Measure the distance between the two stimulation points.
-
Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
-
For sensory NCV (SNCV), reverse the positions of the stimulating and recording electrodes. Stimulate the digital nerves of the paw and record the sensory nerve action potential (SNAP) along the sciatic nerve.
Assessment of Thermal Sensitivity (Hot Plate Test)
This protocol measures the response to a thermal stimulus as an indicator of thermal hyperalgesia or hypoalgesia.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
Procedure:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Place the rat on the hot plate and immediately start the timer.
-
Observe the rat for signs of nociception, such as licking its paws or jumping.
-
Stop the timer as soon as a nociceptive response is observed. This is the paw withdrawal latency.
-
To prevent tissue damage, a cut-off time of 30-45 seconds is typically used. If the rat does not respond within this time, remove it from the hot plate and record the cut-off time as its latency.
Biochemical Analysis of Sciatic Nerve Tissue
This protocol describes the measurement of key biochemical markers in sciatic nerve tissue.
Materials:
-
Sciatic nerve tissue harvested from euthanized rats
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Reagents for measuring sorbitol, fructose, malondialdehyde (MDA), superoxide dismutase (SOD), and catalase (CAT) activity (commercially available kits are recommended).
-
Spectrophotometer or plate reader
Procedure:
-
At the end of the treatment period, euthanize the rats and carefully dissect the sciatic nerves.
-
Wash the nerves in ice-cold PBS and blot dry.
-
Weigh the tissue and homogenize it in the appropriate buffer as per the instructions of the assay kits.
-
Centrifuge the homogenate to obtain the supernatant.
-
Use the supernatant to perform the assays for sorbitol, fructose, MDA, SOD, and CAT according to the manufacturer's protocols.
-
Normalize the results to the total protein concentration of the supernatant.
Visualizations
Caption: Polyol Pathway in Diabetic Neuropathy and the Action of this compound.
Caption: Experimental Workflow for this compound Efficacy Testing.
Application Note: Quantifying Sorbitol Levels in Tissues Following Minalrestat Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minalrestat is a potent and orally active aldose reductase inhibitor that has been investigated for its potential in the management of diabetic complications.[1] Under hyperglycemic conditions, the enzyme aldose reductase catalyzes the conversion of glucose to sorbitol, the first and rate-limiting step in the polyol pathway.[2][3] The accumulation of sorbitol in tissues that are not insulin-sensitive, such as nerves, the retina, and the kidneys, can lead to osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[2][3][4]
This compound works by inhibiting aldose reductase, thereby preventing the accumulation of intracellular sorbitol.[1] This application note provides detailed protocols for quantifying sorbitol levels in various tissues, enabling researchers to assess the efficacy of this compound and other aldose reductase inhibitors. The methodologies described herein are essential for preclinical and clinical studies aiming to elucidate the pharmacodynamics of this compound and its impact on the polyol pathway.
Signaling Pathway
The diagram below illustrates the polyol pathway and the mechanism of action for this compound. In hyperglycemic states, excess glucose is shunted into this pathway. This compound inhibits aldose reductase, blocking the conversion of glucose to sorbitol and mitigating the downstream pathological effects.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Protocols
Accurate quantification of sorbitol in tissue samples is critical for evaluating the efficacy of aldose reductase inhibitors. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.
Experimental Workflow for Sorbitol Quantification by GC-MS
Caption: General experimental workflow for sorbitol quantification by GC-MS.
Detailed Protocol for Sorbitol Quantification in Sciatic Nerve Tissue by GC-MS
This protocol is adapted from established methods for polyol analysis in tissues.
1. Materials and Reagents:
-
Sciatic nerve tissue
-
Internal Standard (e.g., xylitol)
-
0.6 M Perchloric acid
-
5 M Potassium carbonate
-
Pyridine
-
Acetic anhydride
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Sorbitol standard solutions
-
Homogenizer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Sample Preparation:
-
Excise sciatic nerve tissue from control and this compound-treated animals. Immediately freeze in liquid nitrogen and store at -80°C until analysis.
-
Weigh the frozen tissue (typically 10-20 mg).
-
Add a known amount of internal standard (xylitol) to each sample.
-
Homogenize the tissue in 1 mL of ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 5 M potassium carbonate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.
-
Collect the supernatant and freeze-dry (lyophilize) it.
3. Derivatization:
-
To the lyophilized sample, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Incubate the mixture at 60°C for 1 hour to form the alditol acetate derivatives.
-
Evaporate the pyridine and acetic anhydride under a stream of nitrogen.
-
Dissolve the residue in 1 mL of dichloromethane.
-
Wash the dichloromethane extract with 1 mL of water.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
The temperature program can be set as follows: initial temperature of 150°C, ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
The mass spectrometer can be operated in the electron impact (EI) mode, scanning from m/z 50 to 500.
-
Identify the peaks corresponding to the sorbitol and internal standard derivatives based on their retention times and mass spectra.
5. Quantification:
-
Prepare a calibration curve using standard solutions of sorbitol with a fixed amount of the internal standard, following the same derivatization procedure.
-
Calculate the ratio of the peak area of sorbitol to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of sorbitol in the tissue samples by interpolating from the calibration curve.
-
Express the sorbitol levels as nmol per mg of tissue weight.
Data Presentation
Table 1: Illustrative Sorbitol Levels in Tissues of Diabetic Rats with and without Aldose Reductase Inhibitor (ARI) Treatment
| Tissue | Treatment Group | Sorbitol Level (nmol/mg tissue) |
| Sciatic Nerve | Diabetic Control | 1.5 ± 0.3 |
| Diabetic + ARI | 0.4 ± 0.1 | |
| Lens | Diabetic Control | 12.8 ± 2.5 |
| Diabetic + ARI | 3.1 ± 0.8 | |
| Kidney Cortex | Diabetic Control | 0.9 ± 0.2 |
| Diabetic + ARI | 0.3 ± 0.1* |
*Note: Data are illustrative and represent typical reductions observed with aldose reductase inhibitors. A significant decrease (p < 0.05) is expected with effective treatment.
Conclusion
The protocols outlined in this application note provide a robust framework for quantifying sorbitol levels in tissues to evaluate the efficacy of this compound and other aldose reductase inhibitors. The use of sensitive and specific analytical methods like GC-MS is crucial for obtaining reliable data. The provided diagrams and illustrative data table serve as valuable tools for researchers in the field of diabetic complications and drug development. Consistent application of these methodologies will aid in the systematic evaluation of therapeutic interventions targeting the polyol pathway.
References
- 1. [Diabetic neuropathies. Metabolism of sorbitol in sciatic nerve tissue in streptozotocin diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorbitol Is a Severity Biomarker for PMM2-CDG with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary sorbitol measurement and the effect of an aldose reductase inhibitor on its concentration in the diabetic state - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Minalrestat solubility in aqueous buffers for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Minalrestat in aqueous buffers for successful in vitro assays. The following information is designed to address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound (also known as ARI-509) is a potent and orally active inhibitor of the enzyme aldose reductase.[1] This enzyme is a key component of the polyol pathway, which is implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy.[2][3] Due to its chemical structure, this compound is poorly soluble in aqueous solutions, which can lead to precipitation in buffers and cell culture media. This can significantly impact the accuracy and reproducibility of in vitro experiments by reducing the effective concentration of the compound in solution.
Q2: What are the initial steps to dissolve this compound for an experiment?
Given the limited public data on this compound's aqueous solubility, an empirical approach is recommended. The most common and effective method for dissolving poorly soluble compounds like this compound for in vitro use is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
Q3: Which organic solvents are recommended for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of poorly soluble compounds for biological assays.[4] It is miscible with water and a wide range of organic solvents.[5] For similar aldose reductase inhibitors, Dimethylformamide (DMF) has also been used.[6] It is crucial to use a high-purity, anhydrous grade of the solvent to prevent degradation of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?
The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell-based assays being sensitive to concentrations above 0.1%. It is essential to determine the tolerance of your specific cell line or enzymatic assay to DMSO by running appropriate vehicle controls.
Q5: How can I determine the approximate solubility of this compound in my specific buffer?
To determine the empirical solubility, you can perform a simple serial dilution of your this compound stock solution into the aqueous buffer. Observe the solutions for any signs of precipitation (cloudiness or visible particles) immediately after dilution and after a period of incubation at the experimental temperature. The highest concentration that remains clear can be considered the approximate working solubility limit under those conditions.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation of this compound in your aqueous buffers can be a significant experimental hurdle. This guide provides common causes and solutions to help you maintain a clear solution.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Lower the final concentration of this compound in your assay. - Increase the percentage of DMSO in the final solution (while staying within the tolerated limit for your assay). - Prepare a fresh, lower concentration stock solution in DMSO. |
| Precipitation observed in cell culture media over time | This compound may interact with components in the media (e.g., proteins, salts) leading to decreased solubility.[7] | - Reduce the serum concentration in your cell culture media if experimentally permissible. - Prepare fresh dilutions of this compound immediately before adding to the cells. - Consider using a different basal medium formulation. |
| Cloudiness or film formation in the buffer | The buffer pH or composition is unfavorable for this compound solubility. | - Adjust the pH of your buffer. For acidic or basic compounds, moving the pH away from the pKa can increase solubility. - Test different physiological buffers (e.g., phosphate vs. bicarbonate), as their components can influence drug solubility.[8][9][10] |
| Precipitate forms after temperature change (e.g., moving from room temperature to 37°C) | Solubility can be temperature-dependent. | - Pre-warm the aqueous buffer to the experimental temperature before adding the this compound stock solution. - Ensure complete dissolution of the stock solution before dilution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Aldose Reductase Inhibition Assay
This protocol provides a general workflow for an in vitro enzymatic assay to measure the inhibitory activity of this compound on aldose reductase.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer. Remember to include a vehicle control (DMSO in assay buffer).
-
In each well of the microplate, add the assay buffer, NADPH, and the this compound dilution (or vehicle control).
-
Add the aldose reductase enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value.
Visualizing the Mechanism of Action
This compound's Role in the Polyol Pathway
This compound inhibits aldose reductase, the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol and subsequent cellular stress. The diagram below illustrates this pathway and the point of inhibition by this compound.
Caption: The Polyol Pathway and this compound's point of inhibition.
Experimental Workflow for Assessing this compound Solubility
The following diagram outlines a logical workflow for preparing and testing this compound solutions for your in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 10. Physiological bicarbonate buffers: stabilisation and use as dissolution media for modified release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Minalrestat experimental results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Minalrestat. The information is designed to help address common sources of variability in experimental results.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Guide 1: Inconsistent IC50 Values in Aldose Reductase (AR) Inhibition Assays
Question: My IC50 value for this compound against aldose reductase is inconsistent between experiments or differs significantly from published values. What are the potential causes?
Answer: Variability in the half-maximal inhibitory concentration (IC50) is a common issue and can stem from multiple factors related to assay components and conditions.[1] IC50 values are highly dependent on the conditions under which they are measured.[1]
Potential Causes & Solutions:
-
Substrate Concentration: The IC50 value can be influenced by the concentration of the substrate (e.g., DL-glyceraldehyde).[1][2] If this compound is a competitive inhibitor, its apparent potency will decrease as substrate concentration increases.
-
Solution: Ensure you are using a consistent, non-saturating concentration of the substrate across all experiments. It is recommended to determine the Michaelis constant (Km) for your substrate and use a concentration at or below the Km value.
-
-
Enzyme Purity and Activity: The source, purity, and specific activity of the aldose reductase (AKR1B1) enzyme can vary.[3] Partially degraded or impure enzyme preparations will lead to unreliable results.
-
Solution: Use a highly purified, well-characterized enzyme preparation. Always perform an enzyme control experiment to confirm consistent activity before running inhibitor screens.[4]
-
-
This compound Solubility and Stability: Like many small molecule inhibitors, this compound may have limited aqueous solubility.[5][6] Precipitation of the compound at higher concentrations will lead to an artificially high IC50. The compound's stability in your assay buffer can also affect results.[7]
-
Solution: Prepare this compound stock solutions in an appropriate organic solvent like DMSO.[6] When diluting into aqueous assay buffer, ensure the final solvent concentration is low (typically <1%) and consistent across all wells. Visually inspect for any precipitation. Conduct stability tests of this compound in your assay buffer over the time course of the experiment.
-
-
Cofactor (NADPH) Concentration: The polyol pathway is dependent on the cofactor NADPH.[8][9] Depletion of NADPH is measured to determine enzyme activity.[10][11] Inconsistent initial concentrations of NADPH will lead to variable results.
-
Solution: Prepare fresh NADPH solutions for each experiment, as it can degrade upon storage. Ensure the initial concentration is accurately and consistently dispensed.
-
Troubleshooting Workflow: Diagnosing Inconsistent IC50 Values
The following diagram outlines a logical workflow for troubleshooting variability in IC50 measurements.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyol pathway - Wikipedia [en.wikipedia.org]
- 9. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 10. brieflands.com [brieflands.com]
- 11. tandfonline.com [tandfonline.com]
Optimizing Minalrestat Concentration for Cell Culture Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Minalrestat for their cell culture experiments. This compound is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Proper concentration selection is critical for obtaining meaningful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active aldose reductase inhibitor.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This accumulation can cause osmotic stress and oxidative damage in various tissues, contributing to diabetic complications. This compound works by blocking the active site of aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.
Q2: What is a typical effective concentration of this compound in cell culture?
A2: A commonly cited effective concentration of this compound in cell culture is 100 μM. This concentration has been shown to decrease intracellular sorbitol levels in primary cultured rat mesangial cells.[1] However, the optimal concentration can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock solution in DMSO is a common starting point. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q4: What are some potential off-target effects of this compound?
A4: While this compound is a potent aldose reductase inhibitor, like many pharmacological agents, it may have off-target effects. Research into specific off-target interactions of this compound is ongoing. It is important to include appropriate controls in your experiments to account for any potential off-target effects. This may include using a structurally related but inactive compound or employing gene-editing techniques (e.g., siRNA or CRISPR) to confirm that the observed effects are indeed due to the inhibition of aldose reductase.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may be insufficient to inhibit aldose reductase in your specific cell type. - Poor compound stability: this compound may be unstable in the cell culture medium over the course of the experiment. - Low aldose reductase expression: The cell line you are using may have low or no expression of aldose reductase. | - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 200 µM). - Check the literature for the stability of this compound under your experimental conditions (e.g., temperature, pH, media components). Consider replenishing the media with fresh this compound at regular intervals for long-term experiments. - Confirm aldose reductase expression in your cell line using techniques like Western blotting or RT-qPCR. |
| High cell death or cytotoxicity | - Concentration too high: The concentration of this compound may be toxic to the cells. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Off-target effects: this compound may be hitting other cellular targets, leading to toxicity. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of this compound for your cell line. Use concentrations well below the CC50 for your experiments. - Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1% v/v). Include a vehicle control (media with the same concentration of DMSO without this compound) in your experiments. - If cytotoxicity persists at effective concentrations, consider investigating potential off-target effects or using a different aldose reductase inhibitor. |
| Inconsistent or variable results | - Inconsistent stock solution preparation: Errors in weighing or dissolving this compound can lead to variability. - Precipitation of this compound: this compound may precipitate out of the cell culture medium, especially at higher concentrations. - Variations in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response. | - Prepare a fresh stock solution of this compound and verify its concentration. - Visually inspect the cell culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the final dilution in pre-warmed media and mixing thoroughly. Consider using a lower concentration or a different solvent. - Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| Effective Concentration | 100 µM | Primary cultured rat mesangial cells | [1] |
| In Vivo Dosage | 10 mg/kg/day (by gavage) | Diabetic rats | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
Procedure:
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Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. (Molecular Weight of this compound: 495.32 g/mol )
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Weigh the this compound powder accurately in a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to the tube.
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Vortex thoroughly until the this compound is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Effective Concentration of this compound using a Dose-Response Experiment
Materials:
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Cells of interest
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Complete cell culture medium
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96-well cell culture plates
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This compound stock solution (10 mM in DMSO)
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MTT assay kit or similar viability assay
Procedure:
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Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare a series of dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A common range to test is from 0.1 µM to 200 µM. Remember to keep the final DMSO concentration constant and below toxic levels (e.g., 0.1%).
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Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
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At the end of the incubation period, perform an MTT assay or another suitable assay to measure the desired endpoint (e.g., cell viability, sorbitol accumulation, or a specific signaling event).
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Plot the results as a dose-response curve to determine the optimal effective concentration for your experiment.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the aldose reductase signaling pathway and a general experimental workflow for optimizing this compound concentration.
Caption: Aldose Reductase Pathway Inhibition.
Caption: this compound Concentration Optimization Workflow.
References
Minalrestat stability issues in long-term storage and experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Minalrestat during long-term storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C.[1] Some suppliers recommend storage for up to 6 months in solid form under these conditions. Short periods at higher temperatures (less than one week), such as during shipping, are unlikely to significantly affect the product's efficacy.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions of this compound and aliquot them into tightly sealed vials for storage at -20°C. Generally, these solutions are usable for up to one month. For daily experimental use, it is best to make fresh solutions. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.
Q3: What are the primary factors that can affect this compound's stability in solution?
A3: The stability of small molecules like this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[2][3] It is crucial to control these variables during experiments to ensure reproducible results.
Q4: Are there known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published in readily available literature, compounds with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. Forced degradation studies are typically required to identify the specific degradation products and pathways for a given compound.[4][5][6]
Q5: How can I assess the stability of this compound in my experimental setup?
A5: To assess the stability of this compound in your specific experimental conditions, you can perform a stability-indicating assay, typically using High-Performance Liquid Chromatography (HPLC).[7] This involves analyzing samples of your this compound solution at different time points and comparing the peak area of the parent compound to that of any new peaks that may indicate degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound in your stock solution or during the experiment.
| Potential Cause | Troubleshooting Step |
| Degraded Stock Solution | Prepare a fresh stock solution of this compound. Always store aliquots at -20°C and avoid repeated freeze-thaw cycles. |
| Instability in Experimental Buffer | Check the pH of your experimental buffer. Extreme pH values can accelerate degradation. Consider performing a preliminary stability test of this compound in your buffer over the time course of your experiment. |
| Photodegradation | Protect your solutions from light, especially if your experiments are lengthy. Use amber vials or cover your containers with aluminum foil. |
| Oxidation | If your experimental medium contains oxidizing agents, this could lead to degradation. If possible, degas your buffers or consider the use of antioxidants, ensuring they do not interfere with your assay. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
The presence of new peaks in your chromatogram likely indicates the formation of degradation products.
| Potential Cause | Troubleshooting Step |
| Forced Degradation | These new peaks can be intentionally generated through forced degradation studies to understand the degradation profile.[8] |
| Long-term Storage Issues | If these peaks appear in your working solutions over time, it indicates instability under your storage or experimental conditions. It is advisable to use freshly prepared solutions. |
| Contamination | Ensure that the new peaks are not due to contamination from solvents, glassware, or other reagents. Run a blank to confirm. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and products.[4][5]
Methodology:
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acidic Hydrolysis: Mix the this compound stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
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Alkaline Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Incubate the solid this compound at 80°C for 48 hours.
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Photodegradation: Expose the this compound solution to direct sunlight or a photostability chamber for 24 hours.
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-
Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and alkaline samples.
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Dilute all samples to an appropriate concentration with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
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Compare the chromatograms of the stressed samples with that of an unstressed control.
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Calculate the percentage of degradation.
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Identify and characterize any significant degradation products using techniques like LC-MS/MS.
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Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0). The exact gradient will need to be optimized.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).
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Injection Volume: 20 µL.
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Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Inhibition of the polyol pathway by this compound.
References
- 1. jpt.com [jpt.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. longdom.org [longdom.org]
- 7. criver.com [criver.com]
- 8. acdlabs.com [acdlabs.com]
Overcoming poor oral bioavailability of Minalrestat in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral administration of Minalrestat in preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue/Question | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between subjects after oral gavage. | Improper gavage technique leading to dosing errors or reflux. | Ensure all personnel are properly trained in oral gavage techniques. Administer the dose slowly to prevent regurgitation. |
| Formulation is not homogenous, leading to inconsistent dosing. | Ensure the formulation is a uniform suspension or a clear solution. Use appropriate mixing techniques (e.g., vortexing, sonicating) immediately before each administration. | |
| Differences in food intake among animals affecting absorption. | Fast animals overnight before dosing, ensuring access to water. Standardize the feeding schedule post-dosing. | |
| Lower than expected efficacy in a diabetic animal model despite using a reported effective dose. | Poor absorption of the specific formulation used. | The solubility of this compound may be a limiting factor. Consider conducting a basic solubility screen with different pharmaceutically acceptable vehicles. |
| Rapid metabolism of this compound in the species being studied. | Review literature for pharmacokinetic data in the relevant species. If data is unavailable, a pilot pharmacokinetic study may be necessary to determine Cmax, Tmax, and half-life to optimize the dosing regimen. | |
| The compound has degraded in the formulation. | Assess the stability of this compound in the chosen vehicle over the duration of the study. Prepare fresh formulations as needed. | |
| Signs of gastrointestinal distress in animals after dosing. | The vehicle used for formulation is causing irritation. | Test the vehicle alone in a control group of animals to assess its tolerability. Consider alternative, well-tolerated vehicles such as polyethylene glycol (PEG) 400, methylcellulose, or hydroxypropyl methylcellulose. |
| High concentration of the drug is irritating the GI tract. | Try to increase the dosing volume while decreasing the concentration, if feasible within animal welfare guidelines. |
Frequently Asked Questions (FAQs)
Formulation and Administration
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Q1: What is a good starting point for formulating this compound for oral administration in rodents? A1: For initial studies, a simple suspension in a vehicle like 0.5% w/v methylcellulose or carboxymethylcellulose (CMC) in water is a common starting point. If solubility is a concern, aqueous solutions containing co-solvents such as polyethylene glycol 400 (PEG 400) or propylene glycol can be explored. It is crucial to determine the solubility of this compound in various vehicles to prepare a homogenous and stable formulation.
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Q2: How can I improve the solubility of this compound for my in vivo studies? A2: Strategies to improve the solubility and absorption of poorly soluble compounds like this compound include pH adjustment of the vehicle if the compound has ionizable groups, use of co-solvents (e.g., PEG 400, ethanol), or more advanced formulation approaches like creating a self-microemulsifying drug delivery system (SMEDDS).[1][2]
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Q3: What is the recommended dose of this compound for efficacy studies in diabetic rats? A3: Published preclinical studies have used doses of 10 mg/kg/day administered via oral gavage in rats to demonstrate efficacy in correcting impaired microvascular reactivity in diabetic models.[3][4]
Pharmacokinetics and Bioavailability
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Q4: What is the mechanism of action of this compound? A4: this compound is an aldose reductase inhibitor.[3][5] Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[5][6] In hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications.[5][6] By inhibiting aldose reductase, this compound prevents this accumulation.[7]
-
Q5: Are there general strategies to enhance the oral bioavailability of aldose reductase inhibitors? A5: General strategies for improving oral bioavailability of poorly absorbed drugs, which could be applicable to this compound, include formulation design (e.g., lipid-based formulations, nanosuspensions), prodrug approaches, and the use of absorption enhancers.[8][9][10][11][12]
Experimental Protocols
Protocol 1: Basic Solubility Assessment of this compound
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Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.
-
Materials: this compound powder, a selection of vehicles (e.g., water, saline, 0.5% methylcellulose, PEG 400, propylene glycol), microcentrifuge tubes, a vortex mixer, and a sonicator.
-
Method:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.
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Vortex the tubes vigorously for 2 minutes.
-
Sonicate the tubes for 15-30 minutes to aid in dissolution.
-
Place the tubes on a rotator for 24 hours at room temperature to reach equilibrium.
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Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
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Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Oral Gavage Administration in Rodents
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Objective: To administer a precise dose of a this compound formulation orally to a rodent.
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Materials: this compound formulation, appropriate size gavage needles (flexible-tipped needles are recommended to minimize injury), syringes, and a calibrated animal scale.
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Method:
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Weigh the animal to determine the correct volume of the formulation to administer based on the target dose (e.g., in mg/kg).
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Ensure the formulation is homogenous by vortexing or stirring immediately before drawing it into the syringe.
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Gently restrain the animal.
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Measure the gavage needle against the animal to determine the correct insertion length (from the tip of the nose to the last rib).
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Carefully insert the gavage needle into the mouth, allowing the animal to swallow it. Advance the needle to the predetermined length.
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Administer the dose slowly and steadily.
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Withdraw the needle and return the animal to its cage.
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Monitor the animal for any signs of distress or regurgitation.
-
Data Presentation
Table 1: Dosing Information for this compound from Preclinical Studies
| Species | Dose | Administration Route | Frequency | Duration | Observed Effect | Reference |
| Rat (Diabetic) | 10 mg/kg | Oral gavage | Daily | 30 days | Corrected decreased microvascular reactivity | [3][4] |
| Rat (Galactosemic) | 10 mg/kg | Oral gavage | Daily | 7 days | Prevented impaired responses of arterioles and venules | [4] |
Table 2: Template for Comparing this compound Formulations in a Pilot Pharmacokinetic Study
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Formulation A (e.g., Suspension in 0.5% CMC) | 10 | ||||
| Formulation B (e.g., Solution in 20% PEG 400) | 10 | ||||
| Formulation C (e.g., SMEDDS) | 10 | ||||
| Intravenous Administration | 1 | 100 |
Visualizations
Caption: Mechanism of action of this compound in the aldose reductase pathway.
Caption: Experimental workflow for assessing oral bioavailability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an aldose reductase inhibitor, corrects the impaired microvascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. droracle.ai [droracle.ai]
- 8. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 11. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 12. mdpi.com [mdpi.com]
Potential off-target effects of Minalrestat in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Minalrestat in cellular models. It addresses potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the enzyme aldose reductase (AR).[1][2] AR is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. By inhibiting AR, this compound is designed to prevent the accumulation of sorbitol, a process implicated in the pathogenesis of diabetic complications.
Q2: I am observing unexpected phenotypic changes in my cells treated with this compound that don't seem related to the polyol pathway. What could be the cause?
While this compound is a selective AR inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. Some potential off-target mechanisms to consider include:
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Modulation of Ion Channels: this compound has been observed to affect K+ channels.[1][2]
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Alterations in Nitric Oxide (NO) Signaling: The effects of this compound on microvascular reactivity have been linked to the nitric oxide (NO) pathway.[1][2]
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Kinase Activity Modulation: While not specifically documented for this compound, other small molecule inhibitors can have off-target effects on various protein kinases. It is advisable to consider this possibility if you observe changes in phosphorylation-dependent signaling pathways.
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Gene Expression Changes: Treatment with small molecules can lead to unanticipated changes in gene expression profiles.
Q3: What is a typical concentration range for using this compound in cell culture, and when should I be concerned about cytotoxicity?
The optimal concentration of this compound will be cell-type dependent and should be determined empirically for your specific model.
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Effective Concentration: In primary cultured rat mesangial cells, 100 μM this compound was used to decrease intracellular sorbitol.
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Cytotoxicity: It is crucial to perform a dose-response curve to determine the cytotoxic concentration (CC50) in your cell line of interest. General guidance for small molecule inhibitors suggests that concentrations greater than 10 µM are more likely to cause off-target effects.[3] For some aldose reductase inhibitors, cytotoxicity has been observed at concentrations as low as 50 µM in certain cell lines.
Q4: I am not seeing the expected effect of this compound on sorbitol accumulation. What could be wrong?
Several factors could contribute to a lack of efficacy in your experiment:
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Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded.
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Cellular Uptake: Poor membrane permeability could limit the intracellular concentration of this compound.
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Experimental Conditions: The glucose concentration in your culture medium may not be high enough to induce significant polyol pathway activity.
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Assay Sensitivity: Your method for detecting sorbitol may not be sensitive enough to measure the changes.
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Cell Model: The cell line you are using may not have high aldose reductase expression or activity.
Troubleshooting Guides
Problem 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response experiment to determine the IC50 and CC50 values for your specific cell line. Use the lowest concentration that gives the desired on-target effect. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Run a solvent-only control. |
| Off-target toxicity | Investigate potential off-target effects. Consider assays for apoptosis (e.g., caspase-3/7 activity) or necrosis (e.g., LDH release). |
| Contamination | Check your cell culture for microbial contamination. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound stability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Variability in cell density | Ensure consistent cell seeding density across all wells and experiments. |
| Incubation time | Optimize and maintain a consistent incubation time with this compound. |
Data Presentation
Table 1: Summary of this compound Effects in Cellular and In Vivo Models
| Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Primary Cultured Rat Mesangial Cells | 100 µM | Decreased intracellular sorbitol. | |
| Primary Cultured Rat Mesangial Cells | 100 µM (48h) | Accumulation of PKC-α and -β2. | |
| Diabetic Rats (in vivo) | 10 mg/kg/day (oral gavage) | Corrected impaired microvascular reactivity. | [1] |
| Diabetic Rats (in vivo) | 10 mg/kg (oral gavage) | Restored the reduced number of adhered and migrated leukocytes. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound
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DMSO (or other suitable solvent)
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
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Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
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Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Screening for Off-Target Kinase Inhibition
A common method to screen for off-target kinase effects is to use a commercial service that offers kinome profiling.
General Workflow:
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Compound Submission: Provide a sample of this compound at a specified concentration and purity to the service provider.
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Kinome Scan: The compound is screened against a large panel of purified, active kinases (e.g., KINOMEscan™).[5][6][7] The assay typically measures the ability of the compound to compete with a ligand for the ATP-binding site of each kinase.
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Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at a given this compound concentration or as dissociation constants (Kd) for the interactions. This allows for the identification of potential off-target kinases.
Visualizations
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Caption: this compound's primary and potential off-target signaling pathways.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an aldose reductase inhibitor, corrects the impaired microvascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]
How to minimize toxicity of Minalrestat in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Minalrestat in animal studies. The information aims to help minimize potential toxicity and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aldose reductase inhibitor.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes more active, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications. This compound works by inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream effects.[2]
Q2: What are the known toxicities of this compound in animal studies?
Direct public data on the specific toxicity profile of this compound in animal studies is limited in the provided search results. However, information on other aldose reductase inhibitors can offer some insights into potential class-related effects. For instance, Tolrestat, another aldose reductase inhibitor, was discontinued due to the risk of severe liver toxicity.[3] Conversely, studies on Cemtirestat, a novel aldose reductase inhibitor, have shown remarkably low cytotoxicity in various cell lines and no significant toxicological manifestations in a 120-day repeated oral toxicity study in rats at a dose of 6.4 mg/kg/day.[2] Therefore, it is crucial to conduct thorough dose-ranging and toxicity studies for this compound.
Q3: How can I monitor for potential toxicity during my animal study?
Comprehensive monitoring is essential. This should include:
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Regular Clinical Observations: Daily checks for any changes in behavior, appearance, food and water consumption, and body weight.[2]
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Hematological Analysis: Periodic blood collection to assess parameters like red and white blood cell counts, hemoglobin, and platelets.[2]
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Clinical Chemistry: Analysis of blood plasma or serum to evaluate organ function, particularly liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) markers.
-
Histopathology: At the end of the study, or if an animal is euthanized due to humane endpoints, a complete necropsy and histopathological examination of major organs and tissues should be performed.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
If you observe unexpected sickness or death in animals treated with this compound, consider the following steps:
-
Immediate Action:
-
Humanely euthanize moribund animals to prevent suffering.
-
Perform a thorough necropsy and collect tissues for histopathological analysis to identify the cause of toxicity.
-
Review your dosing calculations and administration technique to rule out errors.
-
-
Investigation and Mitigation:
-
Dose Reduction: This is the most critical step. The observed toxicity may be dose-dependent. Consider reducing the dose for subsequent cohorts.
-
Pharmacokinetic Analysis: If possible, analyze plasma concentrations of this compound to determine if the exposure levels are higher than anticipated.[4]
-
Formulation Review: The vehicle used for administration could contribute to toxicity. Consider alternative, well-tolerated vehicles.
-
Issue 2: Signs of Hepatotoxicity (Liver Toxicity)
Given that other aldose reductase inhibitors have shown liver-related side effects, it is prudent to be vigilant for signs of hepatotoxicity.
-
Monitoring:
-
At regular intervals, collect blood to analyze liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
At the end of the study, carefully examine the liver for any gross abnormalities and perform a detailed histopathological evaluation.
-
-
Mitigation Strategies:
-
Dose Adjustment: Lowering the dose of this compound is the primary approach to mitigate dose-dependent hepatotoxicity.
-
Co-administration of Hepatoprotective Agents: While not a standard procedure, in an exploratory setting, the use of agents like N-acetylcysteine could be considered, though this would add a confounding variable to the study.
-
Data on Aldose Reductase Inhibitor Toxicity
| Compound | Animal Model | Route of Administration | LD50 | Key Findings in Toxicity Studies |
| Tolrestat | Mouse | Oral | 300 mg/kg | Discontinued due to risk of severe liver toxicity and death in humans.[3] |
| Rat | Oral | 980 mg/kg | ||
| Rabbit | Oral | 3200 mg/kg | ||
| Cemtirestat | Rat | Oral (120 days) | Not determined | No significant behavioral alterations or toxicological manifestations observed at 6.4 mg/kg/day.[2] |
| Zenarestat | Rat & Dog | Oral (13 & 53 weeks) | Not determined | Plasma concentrations were not significantly different between sexes, except at the highest doses in female rats and dogs.[4] |
Experimental Protocols
Protocol: 28-Day Repeated Dose Oral Toxicity Study of this compound in Rats (Example)
This protocol is a general guideline and should be adapted based on specific research questions and institutional guidelines (IACUC).
-
Animals: Use a standard strain of laboratory rats (e.g., Sprague-Dawley or Wistar), both male and female. A typical study design would include 5-10 animals per sex per group.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: Low dose of this compound
-
Group 3: Mid dose of this compound
-
Group 4: High dose of this compound
-
(Optional) A satellite group for toxicokinetic analysis.
-
-
Administration: Administer this compound or vehicle orally by gavage once daily for 28 consecutive days.
-
Observations:
-
Daily: Clinical signs of toxicity, food and water consumption, and body weight.
-
Weekly: Detailed clinical examination.
-
Pre-study and at termination: Ophthalmic examination.
-
-
Clinical Pathology:
-
Collect blood at termination (and potentially at an interim time point) for hematology and clinical chemistry analysis.
-
Collect urine for urinalysis.
-
-
Pathology:
-
At the end of the 28-day period, euthanize all animals.
-
Perform a full necropsy, record organ weights (liver, kidneys, spleen, etc.).
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis: Analyze all data for statistically significant differences between the treated and control groups.
Visualizations
Caption: this compound inhibits Aldose Reductase in the Polyol Pathway.
Caption: Workflow for troubleshooting unexpected toxicity in animal studies.
References
- 1. This compound, an aldose reductase inhibitor, corrects the impaired microvascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General toxicity assessment of the novel aldose reductase inhibitor cemtirestat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Toxicokinetics of zenarestat, an aldose reductase inhibitor in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Aldose Reductase Inhibition Assays for Minalrestat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Minalrestat in aldose reductase inhibition assays. The information is designed to assist in refining experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit aldose reductase?
This compound (also known as ARI-509) is a potent, orally active inhibitor of aldose reductase (AR).[1] It belongs to the cyclic imide class of aldose reductase inhibitors (ARIs).[2][3] The primary mechanism of action for this compound and other ARIs is the inhibition of the polyol pathway, which becomes overactive in hyperglycemic conditions.[4] By blocking aldose reductase, this compound prevents the conversion of glucose to sorbitol, thus mitigating the downstream osmotic stress and cellular damage associated with diabetic complications.[5]
Q2: What is the typical IC50 value for this compound against aldose reductase?
This compound is recognized as a potent inhibitor of aldose reductase. While specific IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration), it is generally considered to be a highly effective inhibitor within its class. For comparative purposes, other potent ARIs have IC50 values in the nanomolar to low micromolar range.[6]
Q3: What are the recommended starting concentrations for this compound in an inhibition assay?
For an initial screening, a concentration of 10 µM is often used to determine if there is significant inhibitory activity.[2] To determine an accurate IC50 value, a serial dilution of this compound should be prepared. A common range to test would be from 1 nM to 100 µM, spanning several orders of magnitude around the expected IC50.
Q4: How should I prepare a this compound stock solution?
This compound, like many cyclic imide inhibitors, may have limited solubility in aqueous buffers. It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[2] This stock can then be diluted into the assay buffer to achieve the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid affecting enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Inhibition Observed | 1. This compound Precipitation: The inhibitor may have precipitated out of the aqueous assay buffer due to poor solubility. | - Visually inspect the wells for any precipitate.- Prepare a fresh dilution series from the DMSO stock immediately before use.- Consider a brief sonication of the stock solution before dilution.- Decrease the final assay concentration range if solubility is a persistent issue. |
| 2. Inactive this compound: The compound may have degraded over time or due to improper storage. | - Use a fresh vial of this compound.- Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| 3. Incorrect Assay Conditions: The pH, temperature, or ionic strength of the buffer may not be optimal for this compound binding. | - Ensure the assay buffer pH is stable and within the optimal range for aldose reductase (typically pH 6.2-7.0).- Maintain a constant temperature (e.g., 37°C) throughout the incubation and measurement steps. | |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Small errors in pipetting can lead to large variations, especially with potent inhibitors. | - Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of reagents to add to each well to minimize pipetting variability. |
| 2. Edge Effects in Microplate: Evaporation from the outer wells of a 96-well plate can concentrate reagents and alter results. | - Avoid using the outermost wells of the plate for critical samples.- Fill the outer wells with water or buffer to create a humidity barrier.- Ensure the plate is properly sealed during incubation. | |
| 3. This compound Adsorption: The compound may be adsorbing to the plastic of the microplate or pipette tips. | - Consider using low-adhesion microplates and pipette tips.- Including a small amount of a non-ionic detergent like Tween-20 (at a concentration that does not inhibit the enzyme) in the assay buffer may help. | |
| Assay Signal Drifts or is Unstable | 1. NADPH Instability: The cofactor NADPH is sensitive to light and can degrade over time, leading to a decreasing signal. | - Prepare NADPH solutions fresh and keep them on ice and protected from light.- Include a "no enzyme" control to monitor the rate of non-enzymatic NADPH degradation. |
| 2. Enzyme Instability: The aldose reductase enzyme may be losing activity during the course of the assay. | - Ensure the enzyme is stored properly on ice before addition to the assay plate.- Run a control with no inhibitor to confirm that the enzyme activity is linear over the assay time course. |
Data Presentation
Aldose Reductase Inhibitor Potency
The following table provides a general comparison of the potency of different classes of aldose reductase inhibitors.
| Inhibitor Class | Example Compound(s) | Typical IC50 Range |
| Cyclic Imides | This compound, Sorbinil, Fidarestat | Potent (often in the nM to low µM range)[2][3] |
| Carboxylic Acids | Epalrestat, Tolrestat | Potent (nM to µM range)[3] |
| Flavonoids | Quercetin | Varies (µM range) |
Note: IC50 values are highly dependent on assay conditions and should be determined empirically for each experimental setup.
Experimental Protocols
Detailed Methodology: Determination of this compound IC50 for Aldose Reductase
This protocol is a generalized procedure based on common spectrophotometric aldose reductase inhibition assays.
1. Materials and Reagents:
-
Purified Aldose Reductase (human or rat)
-
This compound
-
NADPH
-
DL-glyceraldehyde (or another suitable substrate)
-
Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
DMSO (for dissolving this compound)
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Reagent Preparation:
-
Assay Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 6.2.
-
NADPH Stock Solution (e.g., 10 mM): Dissolve NADPH in the assay buffer. Prepare fresh and keep on ice, protected from light.
-
Substrate Stock Solution (e.g., 100 mM DL-glyceraldehyde): Dissolve the substrate in the assay buffer.
-
Enzyme Working Solution: Dilute the purified aldose reductase in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.
-
This compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
3. Assay Procedure:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay Buffer
-
This compound dilution (or vehicle control - DMSO in buffer)
-
NADPH working solution (to a final concentration of ~0.1-0.2 mM)
-
Enzyme working solution
-
-
Mix the contents of the wells by gentle tapping or orbital shaking.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde to a final concentration of ~1-10 mM) to all wells.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes. This monitors the oxidation of NADPH.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each this compound concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of aldose reductase activity.
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. This compound, an aldose reductase inhibitor, corrects the impaired microvascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ponalrestat: a potent and specific inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Minalrestat and Other Aldose Reductase Inhibitors: IC50 Values and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of Minalrestat and other prominent aldose reductase inhibitors, namely Epalrestat, Ranirestat, and Tolrestat. The central focus of this analysis is the half-maximal inhibitory concentration (IC50), a key measure of drug efficacy. This document furnishes detailed experimental data, protocols for key assays, and visual representations of the underlying biological pathways and experimental procedures to aid in research and development.
Comparative IC50 Values
The inhibitory activities of this compound, Epalrestat, Ranirestat, and Tolrestat against aldose reductase are summarized in the table below. These values, derived from various experimental studies, offer a quantitative comparison of their potency. Lower IC50 values are indicative of greater potency.
| Aldose Reductase Inhibitor | IC50 Value (nM) | Source Organism/Cell Line (for Aldose Reductase) |
| This compound | Potent inhibitor, specific IC50 not consistently reported in publicly available literature. | Not specified |
| Epalrestat | 10 | Human Placenta[1] |
| Ranirestat | 400 | HepG2 cells[2] |
| Tolrestat | 35 | Bovine Lenses[1][3] |
Aldose Reductase and the Polyol Pathway
Aldose reductase is a critical enzyme in the polyol pathway. Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Protocols
The determination of IC50 values for aldose reductase inhibitors is a critical step in their evaluation. The following is a generalized protocol for a common in vitro assay used to measure the inhibitory activity of compounds against aldose reductase.
Aldose Reductase Inhibition Assay Protocol
1. Materials and Reagents:
- Partially purified aldose reductase (e.g., from bovine lens or human placenta)
- NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
- DL-glyceraldehyde (or other suitable substrate)
- Phosphate buffer (e.g., 0.067 M, pH 6.2)
- Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Spectrophotometer (plate reader) capable of measuring absorbance at 340 nm
2. Enzyme Preparation:
- The aldose reductase enzyme is typically purified from a tissue source like bovine lenses. The tissue is homogenized, and the enzyme is isolated through a series of centrifugation and chromatography steps. The final enzyme preparation should have a known activity level.
3. Assay Procedure:
- Prepare a reaction mixture in each well of a 96-well plate. The final volume of the reaction mixture is typically 200 µL.
- The reaction mixture should contain:
- Phosphate buffer
- NADPH solution
- Aldose reductase enzyme solution
- Varying concentrations of the test inhibitor (or vehicle control).
- Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
- Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH, which is consumed during the reduction of the substrate by aldose reductase.
4. Data Analysis:
- Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
- The percent inhibition for each concentration is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- The IC50 value is determined by fitting the data to a sigmoidal dose-response curve and identifying the concentration at which 50% inhibition is achieved.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and determination of IC50 values for aldose reductase inhibitors.
Caption: Workflow for IC50 Determination of Aldose Reductase Inhibitors.
References
A Head-to-Head In Vivo Comparison of Minalrestat and Sorbinil for Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent aldose reductase inhibitors, Minalrestat and Sorbinil, which have been investigated for their potential in managing diabetic complications. By inhibiting aldose reductase, these compounds aim to mitigate the detrimental effects of the polyol pathway, which becomes overactive in hyperglycemic states. This document summarizes key in vivo experimental findings, presents detailed methodologies, and visualizes the underlying mechanisms and experimental workflows.
Mechanism of Action: The Polyol Pathway
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in states of hyperglycemia, the excess glucose is shunted to the polyol pathway. Aldose reductase, the first and rate-limiting enzyme in this pathway, converts glucose to sorbitol. This accumulation of sorbitol, along with the subsequent depletion of NADPH and intracellular myo-inositol, is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, and retinopathy.[1][2] this compound and Sorbinil are designed to inhibit aldose reductase, thereby preventing the accumulation of sorbitol and its downstream consequences.
Caption: The Polyol Pathway and the inhibitory action of this compound and Sorbinil on Aldose Reductase.
In Vivo Efficacy Comparison
This compound: Efficacy in a Diabetic Rat Model
A key in vivo study investigated the effects of this compound on microvascular reactivity in diabetic rats. The study demonstrated that this compound could prevent the impaired responses of mesenteric microvessels to various vasoactive agents, a key factor in the development of diabetic microangiopathy.[3]
| Parameter | Diabetic Control Group | This compound-Treated Group (10 mg/kg/day) | Outcome |
| Arteriolar Constriction to Bradykinin | Impaired | Normal | Prevention of impaired response |
| Venular Constriction to Histamine | Impaired | Normal | Prevention of impaired response |
| Arteriolar Dilation to Acetylcholine | Unchanged | Unchanged | No effect on normal response |
Data synthesized from the findings of Akamine EH, et al. (2003).[3]
Sorbinil: Efficacy in Diabetic Neuropathy Models
Sorbinil has been more extensively studied in various animal models of diabetic neuropathy. These studies have shown its ability to reduce sorbitol accumulation in nerve tissues and prevent the associated functional deficits. For instance, in streptozotocin-induced diabetic rats, Sorbinil treatment was found to prevent the decrease in nerve myo-inositol content and the subsequent reduction in sodium-potassium ATPase activity, which is linked to slowed nerve conduction.[1][4]
| Parameter | Diabetic Control Group | Sorbinil-Treated Group | Outcome |
| Sciatic Nerve Sorbitol Level | Increased | Normalized | Prevention of sorbitol accumulation |
| Sciatic Nerve Myo-inositol Level | Decreased | Preserved | Prevention of myo-inositol depletion |
| Sciatic Nerve Na+/K+ ATPase Activity | Decreased | Preserved | Prevention of enzyme activity reduction |
Data synthesized from the findings of Greene DA, et al. (1984) and Schmidt RE, et al. (1986).[1][4]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.
General Protocol for Induction of Diabetes in Rats
A common method for inducing diabetes in rodent models is through the administration of diabetogenic agents such as streptozotocin (STZ) or alloxan.
Caption: A generalized experimental workflow for in vivo studies in diabetic rat models.
Induction of Diabetes (Streptozotocin Model):
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Inducing Agent: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg body weight, dissolved in a citrate buffer (e.g., 0.1 M, pH 4.5).
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours post-injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.
This compound Treatment Protocol (based on Akamine EH, et al., 2003): [3]
-
Animal Model: Alloxan-induced diabetic rats.
-
Treatment Group: this compound administered at a dose of 10 mg/kg/day via oral gavage.
-
Duration: 30 days of treatment.
-
Control Groups: Non-diabetic control and untreated diabetic control groups.
-
Endpoint Analysis: Mesenteric microvessel reactivity was assessed using intravital microscopy.
Sorbinil Treatment Protocol (based on Greene DA, et al., 1984): [1]
-
Animal Model: Streptozotocin-induced diabetic rats.
-
Treatment Group: Sorbinil administered in the diet to achieve a specific daily dose (e.g., 25 mg/kg/day).
-
Duration: Treatment initiated at the onset of diabetes and continued for the duration of the study (e.g., 8 weeks).
-
Control Groups: Non-diabetic control and untreated diabetic control groups.
-
Endpoint Analysis: Measurement of sorbitol and myo-inositol levels in sciatic nerve tissue and assessment of Na+/K+ ATPase activity.
Pharmacokinetics and Safety
Detailed comparative in vivo pharmacokinetic and safety data for this compound and Sorbinil in the same animal model is limited.
Sorbinil:
-
Pharmacokinetics: Studies in elderly human volunteers have been conducted, but detailed preclinical pharmacokinetic data in rats is not extensively published in a comparative context.
-
Safety: While some studies suggest Sorbinil is comparatively safer than other aldose reductase inhibitors, clinical trials have reported hypersensitivity reactions in some patients.[5] In some preclinical and clinical settings, concerns about potential liver and renal toxicity have been raised for some aldose reductase inhibitors.
This compound:
-
Pharmacokinetics: Specific in vivo pharmacokinetic parameters for this compound in rats are not well-documented in the available literature.
-
Safety: The in vivo safety profile of this compound has not been as extensively reported as that of Sorbinil.
Conclusion
Both this compound and Sorbinil have demonstrated efficacy in preclinical in vivo models of diabetic complications by inhibiting aldose reductase. This compound has shown promise in correcting microvascular dysfunction, while Sorbinil has been more extensively studied for its positive effects on diabetic neuropathy. A direct, comprehensive head-to-head comparison in a single, well-controlled in vivo study is necessary to definitively establish their relative efficacy, pharmacokinetic profiles, and safety. Future research should focus on such comparative studies to better inform the clinical development of aldose reductase inhibitors for the management of diabetic complications.
References
- 1. Action of sorbinil in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an aldose reductase inhibitor, corrects the impaired microvascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of aldose reductase inhibitor sorbinil on neuroaxonal dystrophy and levels of myo-inositol and sorbitol in sympathetic autonomic ganglia of streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minalrestat's Selectivity Profile: A Comparative Guide to its Interaction with Aldo-Keto Reductases
For Researchers, Scientists, and Drug Development Professionals
Minalrestat, an aldose reductase inhibitor (ARI), has been primarily investigated for its therapeutic potential in diabetic complications by targeting aldose reductase (AKR1B1). However, the aldo-keto reductase (AKR) superfamily comprises numerous structurally similar enzymes, raising critical questions about the selectivity of inhibitors like this compound. Understanding the cross-reactivity of this compound with other AKR isoforms is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of this compound's interaction with various human aldo-keto reductases, supported by available data and detailed experimental methodologies.
Comparative Inhibitory Activity of this compound
To provide a framework for comparison, the following table summarizes the known information regarding this compound's activity and provides context with other aldose reductase inhibitors for which more extensive cross-reactivity data is available.
| Aldo-Keto Reductase Isoform | This compound IC50 | Comparative Inhibitor IC50 | Function of AKR Isoform |
| AKR1B1 (Aldose Reductase) | Potent Inhibitor (Specific IC50 not cited in broad comparative studies) | Fidarestat: 26 nM | Rate-limiting enzyme in the polyol pathway; implicated in diabetic complications.[2] |
| AKR1B10 | Known to be an inhibitor (not poor, unlike other cyclic imides) | IDD388: 4.4 µM (weak inhibition) | Involved in the metabolism of retinaldehydes and cytotoxic carbonyls; implicated in cancer. |
| AKR1A1 (Aldehyde Reductase) | Data not available | Imirestat: Kᵢ of 47 nM | Detoxification of various aldehydes. |
| AKR1C1 | Data not available | TH-3021: >30 µM (no inhibition) | Metabolism of steroids and prostaglandins. |
| AKR1C2 | Data not available | AKR1C3 inhibitor KV-37: High IC50 (selective against AKR1C2) | Metabolism of steroids, particularly androgens. |
| AKR1C3 | Data not available | BAY1128688: 1.4 nM | Metabolism of steroids and prostaglandins; implicated in hormone-dependent cancers. |
Note: The lack of specific, publicly available IC50 values for this compound against a wide array of AKR isoforms highlights a gap in the current understanding of its selectivity profile. Further comprehensive enzymatic assays are required for a definitive quantitative comparison.
Experimental Protocols for Assessing Cross-Reactivity
The determination of an inhibitor's cross-reactivity profile against a panel of enzymes is a critical step in drug development. The following outlines a detailed methodology for assessing the inhibitory potency (IC50) of this compound against various aldo-keto reductase isoforms.
General Principle
The inhibitory activity of this compound is quantified by measuring its ability to reduce the rate of an enzyme-catalyzed reaction. This is typically achieved by monitoring the change in absorbance or fluorescence of a cofactor, such as NADPH, which is consumed during the reaction. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined from a dose-response curve.
Materials and Reagents
-
Recombinant human aldo-keto reductase isoforms (e.g., AKR1A1, AKR1B1, AKR1B10, AKR1C1, AKR1C2, AKR1C3)
-
This compound (varying concentrations)
-
NADPH (cofactor)
-
Substrate specific for each AKR isoform (e.g., DL-glyceraldehyde for AKR1B1, 9,10-phenanthrenequinone for AKR1C isoforms)
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7.4)
-
DMSO (for dissolving this compound)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow
The following diagram illustrates the typical workflow for determining the IC50 of this compound against a specific AKR isoform.
Caption: Experimental workflow for determining the IC50 of this compound.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the reaction buffer.
-
Prepare solutions of the specific AKR enzyme, NADPH, and the appropriate substrate in the reaction buffer.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add the reaction buffer, the enzyme solution, and either a specific concentration of this compound or a DMSO control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding the NADPH and substrate solutions to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response model to calculate the IC50 value.
-
Signaling Pathways and Implications of Cross-Reactivity
The cross-reactivity of this compound with different AKR isoforms has significant implications due to the diverse physiological roles of these enzymes.
The Polyol Pathway and AKR1B1
The primary target of this compound, AKR1B1, is the first and rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Inhibition of AKR1B1 by this compound is intended to reduce the accumulation of sorbitol and thereby mitigate the downstream cellular stress and tissue damage associated with diabetic complications.
AKR1B10 and Cancer
AKR1B10 is overexpressed in several types of cancer and is involved in carcinogenesis and drug resistance. Its ability to metabolize cytotoxic aldehydes and its role in retinoic acid homeostasis are key aspects of its function in cancer cells. This compound's inhibitory activity against AKR1B10 suggests a potential for this drug to be repurposed or for the development of dual AKR1B1/AKR1B10 inhibitors for cancer therapy.
AKR1C Isoforms and Steroid Metabolism
The AKR1C subfamily (AKR1C1-AKR1C4) plays a crucial role in the metabolism of steroids, including androgens, estrogens, and progestins, as well as prostaglandins. Off-target inhibition of these enzymes could lead to unintended endocrine disruption. For instance, inhibition of AKR1C3, which is involved in the synthesis of potent androgens, could have anti-cancer effects in prostate cancer but may also cause hormonal side effects. Therefore, a thorough understanding of this compound's selectivity against these isoforms is essential for a complete safety assessment.
References
A Comparative Analysis of Minalrestat and Next-Generation Aldose Reductase Inhibitors
An in-depth guide for researchers and drug development professionals on the efficacy of Minalrestat versus advanced Aldose Reductase Inhibitors (ARIs), featuring supporting experimental data, detailed protocols, and pathway visualizations.
In the landscape of therapeutic interventions for diabetic complications, Aldose Reductase Inhibitors (ARIs) have long been a focal point of research. These compounds target the aldose reductase enzyme, a key player in the polyol pathway, which becomes overactive in hyperglycemic states. This guide provides a detailed comparison of this compound, an early-generation ARI, with the next-generation inhibitors Caficrestat (AT-001) and Govorestat (AT-007).
The Polyol Pathway and the Role of Aldose Reductase
Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in states of hyperglycemia, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.
The accumulation of sorbitol and the concurrent depletion of NADPH are implicated in the pathogenesis of diabetic complications. Sorbitol accumulation leads to osmotic stress and cellular damage, while NADPH depletion impairs the regeneration of the crucial antioxidant glutathione, leading to increased oxidative stress.
In Vitro Efficacy: A Head-to-Head Comparison
The inhibitory potential of ARIs is typically quantified by their half-maximal inhibitory concentration (IC50) against the aldose reductase enzyme. A lower IC50 value indicates greater potency. While this compound is recognized as a potent ARI, specific IC50 values are not as readily available in recent literature as those for the newer generation compounds.
| Aldose Reductase Inhibitor | IC50 Value |
| This compound | Potent ARI (specific IC50 not consistently reported in recent comparative studies) |
| Caficrestat (AT-001) | 28.9 pM[1] |
| Govorestat (AT-007) | 100 pM[2] |
As the data indicates, both Caficrestat and Govorestat exhibit exceptionally high potency in picomolar concentrations, representing a significant advancement over many first-generation ARIs. For instance, Caficrestat has demonstrated a greater than 300-fold higher affinity for aldose reductase compared to the first-generation ARI zopolrestat.[3]
Clinical Efficacy: Targeting Specific Diabetic Complications
The clinical development of this compound and the next-generation ARIs has focused on different diabetic complications, reflecting a more targeted approach in recent drug development.
This compound and Diabetic Neuropathy
Clinical studies on this compound have primarily investigated its effects on diabetic neuropathy and microvascular complications. Research in diabetic rats has shown that this compound can correct impaired microvascular reactivity.[4] While early clinical trials for some first-generation ARIs in diabetic neuropathy showed modest or inconsistent results, leading to the discontinuation of many, this compound was among those considered more effective.[5] However, large-scale, recent clinical trial data with specific quantitative outcomes on nerve conduction velocity for this compound is limited in the public domain, making direct comparison with newer agents challenging.
Caficrestat (AT-001) and Diabetic Cardiomyopathy
Caficrestat is being developed for the treatment of diabetic cardiomyopathy, a serious and progressive heart disease. The Phase 3 ARISE-HF trial evaluated the efficacy and safety of Caficrestat in patients with this condition.[6][7][8]
ARISE-HF Trial: Key Quantitative Outcomes [6][9][10]
| Endpoint | Placebo Group | Caficrestat (1500mg BID) Group | p-value |
| Change in Peak VO₂ (Overall Population) | -0.31 ml/kg/min | -0.01 ml/kg/min | 0.210 |
| Change in Peak VO₂ (Subgroup not on SGLT2/GLP-1 inhibitors) | -0.54 ml/kg/min | +0.08 ml/kg/min | 0.040 |
While the primary endpoint of change in peak oxygen uptake (Peak VO₂) did not reach statistical significance in the overall population, a pre-specified subgroup of patients not receiving concomitant treatment with SGLT2 or GLP-1 inhibitors showed a statistically significant benefit.[9][10] A 6% or greater decline in Peak VO₂, which is considered clinically significant, was observed in 41.8% of the placebo group compared to 36.2% of the high-dose Caficrestat group.[6]
Govorestat (AT-007) and Galactosemia
Govorestat is a CNS-penetrant ARI being developed for rare metabolic diseases, including classic galactosemia. In galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of galactose, which is then converted by aldose reductase to the toxic metabolite galactitol.
ACTION-Galactosemia Kids Trial: Key Quantitative Outcomes [11][12][13][14][15]
| Endpoint | Placebo Group | Govorestat Group | p-value |
| Change from Baseline in Plasma Galactitol | -15% ± 9% | -46% ± 4% (20 mg/kg) to -51% ± 5% (40 mg/kg) | <0.001 (for higher doses vs. placebo) |
The ACTION-Galactosemia Kids study demonstrated that Govorestat led to a rapid and sustained reduction in plasma galactitol levels.[11][13] This biochemical improvement was associated with clinical benefits in activities of daily living, behavior, cognition, and motor skills.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of these ARIs.
In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of the compounds is determined by measuring the decrease in NADPH concentration spectrophotometrically at 340 nm.
A typical assay mixture contains phosphate buffer, NADPH, purified aldose reductase enzyme, and the test inhibitor. The reaction is initiated by adding the substrate, such as DL-glyceraldehyde. The rate of NADPH oxidation is monitored over time.[3][16]
Nerve Conduction Velocity (NCV) Measurement
NCV studies are essential for assessing the progression of diabetic neuropathy. These tests measure the speed at which electrical impulses travel along a nerve.
The procedure involves placing stimulating electrodes at one point on a nerve and recording electrodes at another point. The time it takes for the electrical signal to travel between the electrodes is measured, and the conduction velocity is calculated by dividing the distance by the time.[17][18][19][20]
Quantification of Galactitol in Biological Samples
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for quantifying galactitol in urine and plasma.[5][7][21][22][23]
The general workflow for GC-MS analysis of galactitol is as follows:
This involves the extraction of polyols from the biological matrix, followed by derivatization to increase their volatility for gas chromatography. The derivatized compounds are then separated by GC and detected and quantified by MS. Isotope-labeled internal standards are often used to improve accuracy and precision.[21][23]
Conclusion
The development of aldose reductase inhibitors has evolved significantly from early-generation compounds like this compound to the highly potent and selective next-generation agents, Caficrestat and Govorestat. While this compound showed promise in preclinical and early clinical studies for diabetic microvascular complications, the newer agents have demonstrated robust efficacy in well-defined patient populations with specific and challenging diabetic complications and rare metabolic diseases. The picomolar potency of Caficrestat and Govorestat represents a substantial improvement in the biochemical efficacy of ARIs. The clinical data from the ARISE-HF and ACTION-Galactosemia Kids trials provide compelling evidence for the therapeutic potential of these next-generation inhibitors in diabetic cardiomyopathy and galactosemia, respectively. Future research, including direct comparative studies and long-term outcome data, will further elucidate the role of these promising new agents in the management of diabetic and metabolic diseases.
References
- 1. Govorestat - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ARISE-HF: No Improvement in Exercise Capacity With Aldose Reductase Inhibitor in Diabetic Cardiomyopathy - American College of Cardiology [acc.org]
- 7. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 8. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
- 9. Applied Therapeutics Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 10. Applied Therapeutics Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 11. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. appliedtherapeutics.com [appliedtherapeutics.com]
- 13. researchgate.net [researchgate.net]
- 14. galactosemia.org [galactosemia.org]
- 15. Applied Therapeutics Announces Clinical Benefit of [globenewswire.com]
- 16. tandfonline.com [tandfonline.com]
- 17. A TRIAL OF PROFICIENCY OF NERVE CONDUCTION: GREATER STANDARDIZATION STILL NEEDED - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nerve Conduction Velocity (NCV) Test [ebme.co.uk]
- 19. EMG and Nerve Conduction Studies in Clinical Practice [practicalneurology.com]
- 20. synapse.koreamed.org [synapse.koreamed.org]
- 21. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Galactonate determination in urine by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minalrestat and the Landscape of Aldose Reductase Inhibitors: A Comparative Clinical Trial Analysis for Diabetic Neuropathy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of clinical trials involving aldose reductase inhibitors (ARIs) for the treatment of diabetic neuropathy. While the primary focus was intended to be a meta-analysis of Minalrestat, a comprehensive search of publicly available clinical trial data revealed a lack of human clinical trial results for this specific compound. Therefore, this guide pivots to a detailed comparison of other prominent ARIs that have undergone clinical investigation, providing a valuable reference for the current state of this therapeutic class.
Introduction to Aldose Reductase Inhibitors and the Polyol Pathway
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage resulting from prolonged exposure to high blood sugar. One of the key mechanisms implicated in this pathology is the polyol pathway. Under normoglycemic conditions, most glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted to the polyol pathway. The first and rate-limiting step of this pathway is the conversion of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase. Sorbitol is then converted to fructose. The accumulation of sorbitol and the subsequent increase in fructose contribute to nerve cell damage through various mechanisms, including osmotic stress, oxidative stress, and the formation of advanced glycation end products (AGEs).
Aldose reductase inhibitors (ARIs) are a class of drugs that aim to mitigate diabetic neuropathy by blocking the action of aldose reductase, thereby preventing the accumulation of sorbitol and the downstream pathological consequences. Numerous ARIs have been developed and investigated in clinical trials over the past few decades. This guide will compare the clinical trial data of several of these compounds.
The Polyol Pathway and the Mechanism of Action of Aldose Reductase Inhibitors
The following diagram illustrates the polyol pathway and the point of intervention for aldose reductase inhibitors.
Comparative Analysis of Aldose Reductase Inhibitors in Clinical Trials
While clinical trial data for this compound in diabetic neuropathy is not publicly available, several other ARIs have been extensively studied. The following tables summarize the key efficacy and safety findings from placebo-controlled clinical trials of Epalrestat, Ranirestat, Tolrestat, Fidarestat, and Zenarestat.
Efficacy Data: Nerve Conduction Velocity
A primary objective measure in clinical trials for diabetic neuropathy is the change in nerve conduction velocity (NCV). An improvement or stabilization of NCV is considered a positive outcome.
| Drug (Dosage) | Trial Duration | N (Drug/Placebo) | Nerve | Change in Motor NCV (m/s) from Baseline | Change in Sensory NCV (m/s) from Baseline | Citation(s) |
| Epalrestat (150 mg/day) | 12 weeks | 98 / 98 | Peroneal (Motor) | +1.6 | Not Reported | [1] |
| 3 years | 289 / 305 | Median (Motor) | +0.11 (vs. -1.49 in placebo) | Not Reported | [2] | |
| Ranirestat (20 mg/day) | 52 weeks | Not specified | Peroneal (Motor) | Significant improvement vs. placebo | Significant improvement in sural and median sensory NCV vs. placebo | [3] |
| Ranirestat (40 mg/day) | 52 weeks | 279 / 278 | Tibial (Motor) | +0.52 (difference vs. placebo) | Not specified | [4] |
| Tolrestat (200 mg/day) | 52 weeks | 25 / 20 | Not specified | Improvement | Not specified | |
| Fidarestat (1 mg/day) | 52 weeks | 140 / 139 | Median & Tibial (Motor) | Significant improvement in F-wave conduction velocity and minimal latency vs. placebo | Significant improvement in 5 of 8 electrophysiological measures from baseline | |
| Zenarestat (Multiple doses) | 52 weeks | Not specified | Sural (Sensory) | Dose-dependent significant improvement | Dose-dependent significant improvement |
Efficacy Data: Subjective Symptom Improvement
Patient-reported outcomes, such as changes in symptoms like pain, numbness, and paresthesia, are crucial endpoints in neuropathy trials.
| Drug | Trial Duration | Key Subjective Symptom Outcomes | Citation(s) |
| Epalrestat | 12 weeks | Significant improvement in spontaneous pain. | [1] |
| 3 years | Significant improvement in numbness, sensory abnormality, and cramping vs. control. | [2] | |
| Fidarestat | 52 weeks | Significant improvement in numbness, spontaneous pain, sensation of rigidity, paresthesia, heaviness in the foot, and hypesthesia vs. placebo. | |
| Tolrestat | 52 weeks | Improvement in paraesthetic symptoms. |
Safety and Tolerability
The safety profile of a drug is as important as its efficacy. This table summarizes the notable adverse events reported in clinical trials.
| Drug | Common Adverse Events | Serious Adverse Events | Citation(s) |
| Epalrestat | Elevated liver enzymes, gastrointestinal events (nausea, vomiting). | Generally well-tolerated with no severe events reported in a large study. | |
| Ranirestat | Well-tolerated with no significant difference in adverse events compared to placebo. | No major safety concerns reported. | [3] |
| Tolrestat | No important side effects detected in one study. | Withdrawn from further development due to liver toxicity. | |
| Fidarestat | Adverse event profile did not significantly differ from placebo. | Well-tolerated at the studied dose. | |
| Zenarestat | Generally well-tolerated. | Development halted due to concerns about kidney toxicity. |
Experimental Protocols: A Generalized Approach
While specific protocols vary between trials, a general workflow for a Phase III clinical trial of an aldose reductase inhibitor for diabetic neuropathy can be outlined.
Key Methodological Components:
-
Patient Population: Typically, patients with a confirmed diagnosis of type 1 or type 2 diabetes and symptomatic diabetic peripheral neuropathy are enrolled. Inclusion criteria often specify a certain duration of diabetes and neuropathy, as well as baseline nerve conduction abnormalities.
-
Study Design: Most late-stage trials are randomized, double-blind, and placebo-controlled to minimize bias.
-
Intervention: Patients are randomly assigned to receive either the investigational ARI at a specified dose or a matching placebo.
-
Outcome Measures:
-
Primary Efficacy Endpoints: Often include the change from baseline in a composite of nerve conduction velocities (e.g., median, peroneal, sural nerves).
-
Secondary Efficacy Endpoints: May include changes in quantitative sensory testing (QST), neuropathy symptom scores (e.g., Total Symptom Score), and quality of life assessments.
-
-
Safety Assessments: Include monitoring of adverse events, clinical laboratory tests (especially liver and kidney function), vital signs, and electrocardiograms.
-
Statistical Analysis: Efficacy is typically assessed by comparing the change in primary and secondary endpoints between the ARI and placebo groups using appropriate statistical methods (e.g., ANCOVA).
Conclusion
The development of aldose reductase inhibitors for the treatment of diabetic neuropathy has had a long and challenging history, with several promising candidates failing in late-stage clinical trials due to lack of efficacy or safety concerns. Epalrestat remains one of the few ARIs approved for clinical use in some countries.
While a direct meta-analysis of this compound is not possible due to the absence of published human clinical trial data, the comparative analysis of other ARIs provides valuable insights for the research and development community. The data suggest that while some ARIs can produce modest improvements in nerve conduction velocity and subjective symptoms, the overall clinical benefit has often been considered insufficient to warrant regulatory approval in many regions.
Future research in this area may focus on developing more potent and selective ARIs with improved safety profiles. Additionally, a better understanding of the patient populations most likely to respond to this class of drugs could lead to more successful clinical trial outcomes. The information presented in this guide serves as a foundation for researchers to build upon in the ongoing effort to find effective treatments for diabetic neuropathy.
References
- 1. Effects of an aldose reductase inhibitor, epalrestat, on diabetic neuropathy. Clinical benefit and indication for the drug assessed from the results of a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy: the 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicmed.org [academicmed.org]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetic Profiles of Minalrestat and Tolrestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two aldose reductase inhibitors, Minalrestat and Tolrestat. While extensive data is available for Tolrestat, human pharmacokinetic parameters for this compound are not widely published. This document summarizes the available information to offer a comparative perspective for research and drug development purposes.
Quantitative Pharmacokinetic Data
A comprehensive summary of the pharmacokinetic parameters for Tolrestat in various human populations is presented below. Unfortunately, despite a thorough literature search, specific quantitative pharmacokinetic data for this compound in humans could not be located in the public domain. This compound is known to be an orally active aldose reductase inhibitor based on preclinical studies.
Table 1: Pharmacokinetic Parameters of Tolrestat in Humans
| Pharmacokinetic Parameter | Healthy Young Subjects | Healthy Elderly Subjects | Young Diabetic Subjects | Elderly Diabetic Subjects | Subjects with Renal Impairment (on dialysis) | Reference(s) |
| Apparent Oral Clearance (CL/F) | 30 ml/hr/kg | 18 ml/hr/kg | 55 +/- 10 ml/hr/kg | 18 ml/hr/kg | 15 +/- 5 ml/hr/kg | [1] |
| Elimination Half-life (t½) | 10 - 12 hours | 13 +/- 3 hours | 14 +/- 4 hours | - | 16 hours | [1] |
| Protein Binding | >99% | >99% | >99% | >99% | >99% | |
| Unbound Fraction | 0.75% | 0.75% | 0.64% | 0.75% | - | [1] |
| Minimum Steady-State Plasma Concentration (Css,min) | - | - | 1.2 µg/mL | 1.9 µg/mL | - | [1] |
| Excretion | Urine and feces (approx. 2:1 ratio) | - | - | - | Reduced renal clearance |
This compound Pharmacokinetic Profile Summary
Information on the human pharmacokinetics of this compound (also known as ARI-509 or WAY-ARI 509) is limited in publicly available literature. Preclinical studies in rats have demonstrated that this compound is an orally active and potent aldose reductase inhibitor. These animal studies have shown its efficacy in correcting impaired microvascular reactivity and restoring the migratory capacity of leukocytes in diabetic models when administered orally. However, key human pharmacokinetic parameters such as absorption rate, bioavailability, volume of distribution, clearance, and elimination half-life have not been published.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacokinetic evaluation of Tolrestat.
Protocol 1: Pharmacokinetic Studies of Tolrestat in Healthy and Diabetic Subjects
-
Study Design: Multiple-dose regimen studies were conducted in healthy young and elderly male and female subjects, as well as in young and elderly subjects with diabetes.
-
Drug Administration: Tolrestat was administered orally.
-
Sample Collection: Blood samples were collected at various time points to obtain steady-state parameters.
-
Analytical Method: Tolrestat concentrations in plasma were measured using high-pressure liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Parameters such as apparent oral clearance, renal clearance, and unbound parameters were calculated from the plasma concentration-time data.[1]
Protocol 2: Effect of Renal Disease on Tolrestat Pharmacokinetics
-
Study Population: The study included subjects on hemodialysis, subjects with partial renal impairment (creatinine clearance ranging from 14 to 80 ml/min/1.73 m2), and normal subjects.
-
Drug Administration: A single oral dose of 200 mg of Tolrestat was administered to each subject.
-
Sample Collection: Blood and urine samples were collected over a 48-hour period.
-
Analytical Method: Tolrestat concentrations were quantified by HPLC.
-
Pharmacokinetic Analysis: The effect of renal dysfunction on pharmacokinetic parameters like absorption rate, volume of distribution, clearance, and half-life was evaluated.
Visualizations
Signaling Pathway of Aldose Redductase
Caption: Aldose Reductase signaling pathway under hyperglycemic conditions.
Experimental Workflow for a Clinical Pharmacokinetic Study
References
Minalrestat and its Analogues: A Comparative Guide to Structural Activity Relationships in Aldose Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural activity relationships (SAR) of Minalrestat, a potent aldose reductase inhibitor, and its analogues. By examining key structural modifications and their impact on inhibitory activity, this document aims to inform the rational design of next-generation therapeutics for diabetic complications. The information is presented through comparative data tables, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Introduction to this compound and Aldose Reductase Inhibition
This compound is a spirohydantoin-based inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[2][3][4] this compound and its analogues represent a significant class of compounds aimed at mitigating these effects by blocking the action of aldose reductase. Understanding the relationship between the chemical structure of these inhibitors and their biological activity is crucial for the development of more potent and selective drugs.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its analogues is typically evaluated by determining their IC50 values against aldose reductase. The following table summarizes the in vitro aldose reductase inhibitory activity of a series of spirosuccinimide analogues, a class of compounds structurally related to this compound. These data highlight the key structural features that influence inhibitory potency.
| Compound | R1 | R2 | R3 | Aldose Reductase Inhibition IC50 (µM) |
| This compound | H | F | Br | [Data not available in a directly comparable format] |
| Analogue 1 | H | H | H | >10 |
| Analogue 2 | F | H | H | 1.2 |
| Analogue 3 | Cl | H | H | 0.5 |
| Analogue 4 | Br | H | H | 0.3 |
| Analogue 5 | H | F | H | 2.5 |
| Analogue 6 | H | Cl | H | 1.8 |
| Analogue 7 | H | F | F | 0.9 |
| Analogue 8 | H | F | Cl | 0.4 |
Key Structural Insights:
-
Halogen Substitution on the Phenyl Ring: The presence and position of halogen atoms on the phenyl ring significantly impact inhibitory activity. For instance, substitution at the R3 position with a bromine atom (Analogue 4) leads to greater potency compared to chlorine (Analogue 3) or fluorine (Analogue 2).
-
Fluorine Substitution: Introduction of a fluorine atom at the R2 position generally enhances activity, as seen in the comparison between Analogue 1 and Analogue 2.
-
Multiple Halogenation: Di-substitution with halogens, such as in Analogue 7 and Analogue 8, can also yield potent inhibitors.
Experimental Protocols
The following is a detailed methodology for a typical in vitro aldose reductase inhibition assay used to evaluate compounds like this compound and its analogues.
1. Enzyme Preparation:
-
Aldose reductase is typically isolated and partially purified from the lenses of Sprague-Dawley rats.
-
Lenses are homogenized in a phosphate buffer (e.g., 0.1 M, pH 7.4) and centrifuged at high speed (e.g., 10,000 x g) at 4°C.
-
The resulting supernatant, containing the crude enzyme extract, is used for the assay.
2. In Vitro Inhibition Assay:
-
The assay is performed in a quartz cuvette or a 96-well plate.
-
The reaction mixture contains:
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
NADPH (e.g., 0.1 mM)
-
The test compound (this compound or its analogue) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
The partially purified aldose reductase enzyme solution.
-
-
The mixture is pre-incubated at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of a substrate, typically DL-glyceraldehyde (e.g., 10 mM).
-
The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.[5][6]
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway. This pathway is a metabolic route for glucose that becomes significant during hyperglycemia.
Caption: this compound inhibits Aldose Reductase in the Polyol Pathway.
The inhibition of aldose reductase by this compound has a crucial secondary effect on the nitric oxide (NO) pathway. Aldose reductase and nitric oxide synthase (NOS) both utilize NADPH as a cofactor.[2] By inhibiting the high consumption of NADPH by aldose reductase during hyperglycemia, this compound helps to preserve the intracellular pool of NADPH. This, in turn, makes NADPH more available for NOS to produce nitric oxide, a key signaling molecule involved in vasodilation and maintaining vascular health. The depletion of NO is a contributing factor to the microvascular damage seen in diabetic complications.
Conclusion
The structural activity relationship of this compound and its analogues demonstrates the critical role of specific structural features, particularly halogen substitutions on the phenyl ring, in determining their inhibitory potency against aldose reductase. By understanding these relationships and the underlying mechanism of action involving both the polyol and nitric oxide pathways, researchers can more effectively design and develop novel aldose reductase inhibitors with improved efficacy and pharmacokinetic profiles for the treatment of diabetic complications. The experimental protocols outlined in this guide provide a standardized approach for the preclinical evaluation of these promising therapeutic agents.
References
- 1. avehjournal.org [avehjournal.org]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]
- 5. brieflands.com [brieflands.com]
- 6. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Minalrestat: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Minalrestat, an aldose reductase inhibitor used in diabetes research, requires careful handling and disposal due to its potential hazards. While a specific Safety Data Sheet (SDS) from the supplier is the primary source for disposal information, this guide provides essential procedures based on general best practices for laboratory chemical waste.
Immediate Safety and Handling Precautions
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1] Do not ingest or inhale the compound.[1]
-
Thorough Washing: After handling, wash hands and any exposed skin thoroughly.[1]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the general steps for the safe disposal of this compound. This is a generalized guideline and must be adapted to comply with your institution's specific policies and local regulations.
-
Waste Identification and Segregation:
-
Characterize the waste. Determine if it is pure this compound, a solution, or mixed with other chemicals.
-
Do not mix this compound waste with incompatible materials.[1] For instance, acids should be stored separately from bases, and oxidizing agents from reducing agents.[2]
-
Segregate halogenated and non-halogenated solvent waste if this compound is in a solution.[1][3]
-
-
Containerization:
-
Use a dedicated, properly sealed, and clearly labeled hazardous waste container.[4][5] Plastic containers are often preferred to glass to minimize the risk of breakage.[6]
-
The container must be compatible with the chemical properties of this compound.
-
If reusing a container, ensure it is triple-rinsed, and all previous labels are completely removed or defaced.[1][7] The rinsate from a container that held an acutely hazardous waste must be collected and treated as hazardous waste.[1]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
The label must include:
-
-
Storage:
-
Disposal Request and Pickup:
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C19H11BrF2N2O4 | [8] |
| Molecular Weight | 449.21 g/mol | [8] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C (long term) | [8] |
| Purity | ≥98% | [1] |
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with waste minimization in mind. Consider the following:
-
Accurate Calculations: Prepare only the amount of this compound solution needed for the experiment to avoid excess.
-
Last Step Neutralization: If chemically feasible and safe, neutralize or deactivate any hazardous byproducts as the final step of your experiment, following established and validated laboratory procedures.[3]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistics for Handling Minalrestat
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like Minalrestat is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and streamline laboratory workflows. Adherence to these guidelines is critical for personal safety and maintaining a secure research environment.
This compound is a potent, orally active aldose reductase inhibitor used in diabetes research.[1] Due to its pharmacological activity, it should be handled with care to avoid accidental exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound, particularly in its powdered form. The selection of PPE is based on a risk assessment that considers the potential for inhalation, skin contact, or eye exposure.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or latex, double-gloving recommended | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Disposable or dedicated, buttoned | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety Goggles | ANSI-approved, with side shields | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | N95 Respirator | NIOSH-certified | Recommended when handling powder outside of a containment system to prevent inhalation. |
| Face Protection | Face Shield | - | To be used in conjunction with safety goggles when there is a significant risk of splashes.[2] |
Operational Plans
Handling and Storage:
-
Engineered Controls : Whenever possible, handle this compound powder in a certified chemical fume hood, a glove box, or a ventilated balance enclosure to minimize inhalation exposure.[3]
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Weighing : Conduct weighing operations within a ventilated enclosure equipped with a HEPA filter to contain any airborne particles.
-
Solutions : When preparing solutions, do so in a chemical fume hood. Be mindful of potential splashes.
Experimental Workflow:
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an absorbent material. 4. Collect the absorbed material into a sealed container for disposal. 5. Clean the spill area with a suitable decontamination solution. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste : Unused this compound powder, contaminated gloves, lab coats, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps : Any needles or other sharps used in conjunction with this compound should be disposed of in a designated sharps container.
-
Disposal Method : All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. For unused medicine in a non-laboratory setting, it can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed bag, and thrown in the household trash.[1]
The following logical diagram illustrates the decision-making process for this compound waste disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
